2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
Description
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Properties
IUPAC Name |
2-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxy]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-7-14-9-10-15-11-12-17-13-6-4-5-8-16-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBHEHGOZAWPW-AZOWHCDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 chemical properties
An In-depth Technical Guide to 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
This technical guide provides a comprehensive overview of the chemical properties, applications, and representative experimental methodologies related to this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Chemical Properties
This compound is a stable isotope-labeled compound, where nine hydrogen atoms on the butoxy group have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays. Its physical state is typically a colorless oil.[1][2]
Physicochemical and Structural Data
The key identifying and physical properties of the compound are summarized in the table below.
| Property | Value | Reference(s) |
| Analyte Name | This compound | [3][4] |
| CAS Number | 1346598-46-6 | [1][2][3] |
| Unlabeled CAS Number | 100529-02-0 | [3][4] |
| Molecular Formula | C₁₃H₁₇D₉O₄ | [1][3] |
| Molecular Weight | 255.4 g/mol | [1][3] |
| Accurate Mass | 255.2396 u | [3][4] |
| Physical Form | Colorless Oil | [1][2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [1][2] |
| Storage Conditions | Store at 2-8°C, protected from air and light. | [2] |
| IUPAC Name | 2-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxy]oxane | [3][4] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOC1CCCCO1 | [3][4] |
Applications in Research and Development
The primary application of this compound is as an internal standard in analytical chemistry. It is specifically noted for its use in the preparation of Piperonyl Butoxide-d9.[1][2] In quantitative mass spectrometry (e.g., LC-MS), an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. Because the deuterated standard is chemically identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization efficiency, but it is distinguishable by its higher mass. This ensures high accuracy and precision in quantification.
As this compound is a synthetic reference material, it is not involved in biological signaling pathways. Its utility lies in the analytical workflow designed to measure the concentration of its non-deuterated counterpart or related substances.
Experimental Protocols
While the exact proprietary synthesis protocol for the deuterated compound is not publicly available, a representative method for the synthesis of the corresponding non-deuterated tetrahydropyranyl ether is provided below. This method is based on well-established principles of protecting group chemistry.
Representative Synthesis of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran
This protocol describes the acid-catalyzed reaction of 2-(2-Butoxyethoxy)ethanol with 3,4-dihydro-2H-pyran (DHP).
Materials:
-
2-(2-Butoxyethoxy)ethanol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst
-
Dichloromethane (DCM) or other anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-Butoxyethoxy)ethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 equivalents). Cool the mixture to 0°C using an ice bath.
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.
Use in a Quantitative LC-MS/MS Workflow
The following describes a typical workflow for using this compound as an internal standard for the quantification of its non-deuterated analog in a biological matrix.
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound (Internal Standard, IS) solution of known concentration
-
Calibration standards of the non-deuterated analyte of known concentrations
-
Solvents for extraction (e.g., acetonitrile, methyl tert-butyl ether)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To a known volume of the biological sample, calibration standards, and quality control samples, add a fixed volume of the internal standard solution.
-
Extraction: Perform a protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to isolate the analyte and internal standard from the matrix.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase. Inject the sample into the LC-MS/MS system.
-
Data Acquisition: The analyte and the internal standard are separated by the LC column and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this curve.
References
Technical Guide: 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 (CAS 1346598-46-6)
A Deuterated Precursor for a High-Precision Internal Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9, a deuterated derivative of 2-[2-(2-butoxyethoxy)ethoxy]tetrahydropyran. The primary application of this compound is as a precursor in the synthesis of Piperonyl Butoxide-d9, a stable isotopically labeled internal standard crucial for quantitative analysis by mass spectrometry. This guide will detail the known properties of the precursor and the application of its derivative in analytical methodologies.
Introduction to this compound
This compound is a synthetic organic compound where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly as a starting material for creating internal standards for use in mass spectrometry-based quantification assays. Its primary documented use is in the preparation of Piperonyl Butoxide-d9.[1][2][3]
Stable isotope-labeled (SIL) internal standards are the preferred choice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as they exhibit chemical and physical properties nearly identical to the analyte of interest. This allows for accurate correction of variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1346598-46-6 | [1][2][4][5][6] |
| Molecular Formula | C13H17D9O4 | [1][6] |
| Molecular Weight | 255.4 g/mol | [1][6] |
| Exact Mass | 255.2396 | [4][5] |
| Appearance | Colorless Oil | [1][2][3] |
| Purity | ≥98% | [2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [1][2][3] |
| Storage | 2-8°C, protected from air and light | [2] |
| Unlabeled CAS No. | 100529-02-0 | [4][5] |
Synthesis and Application
The primary significance of this deuterated compound lies in its role as a precursor to Piperonyl Butoxide-d9 . Piperonyl butoxide is a common synergist in pesticide formulations, and its accurate quantification in various matrices is of significant interest in food safety and environmental monitoring. The use of Piperonyl Butoxide-d9 as an internal standard in LC-MS/MS methods allows for high accuracy and precision in these analyses.[7]
Below is a detailed experimental protocol for the analysis of Piperonyl Butoxide using its deuterated internal standard, based on established methodologies for pesticide residue analysis in complex matrices.
Experimental Protocol: Quantification of Piperonyl Butoxide using Piperonyl Butoxide-d9 Internal Standard by LC-MS/MS
This protocol is adapted from methodologies for the analysis of pesticides in challenging matrices such as cannabis and animal feeds.[7]
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues.
-
Homogenization: Weigh 0.5 g of the homogenized sample (e.g., cannabis flower, animal feed) into a 50 mL centrifuge tube.
-
Spiking: Add a known concentration of the Piperonyl Butoxide-d9 internal standard solution to the sample.
-
Extraction:
-
Centrifugation: Centrifuge the sample to separate the solid material from the supernatant.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the supernatant and transfer it to a dSPE tube containing a suitable sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex and centrifuge.
-
-
Final Extract: Transfer 1 mL of the cleaned supernatant to an HPLC vial for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[7]
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: 5 mM ammonium acetate in methanol.
-
-
Injection Volume: 10 µL.[7]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Piperonyl Butoxide and Piperonyl Butoxide-d9 need to be optimized on the specific instrument.
-
Data Analysis and Interpretation
The concentration of Piperonyl Butoxide in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (Piperonyl Butoxide-d9). This ratio is then compared to a calibration curve generated using standards of known concentrations of Piperonyl Butoxide and a constant concentration of the internal standard. The use of the deuterated internal standard corrects for any loss of analyte during sample preparation and for matrix-induced ion suppression or enhancement in the mass spectrometer.
Visualizations
Synthesis and Application Workflow
Caption: Conceptual workflow from synthesis to analytical application.
Analytical Workflow Diagram
Caption: Detailed workflow for quantitative analysis using a deuterated internal standard.
References
An In-depth Technical Guide to the Synthesis of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9. The synthesis is presented as a three-step process, commencing with the acquisition of the deuterated starting material, followed by a base-catalyzed ethoxylation, and concluding with an acid-catalyzed tetrahydropyranylation. Detailed experimental protocols, quantitative data for analogous reactions, and a visual representation of the synthesis workflow are provided to aid researchers in the preparation of this deuterated compound, which is noted for its application in the preparation of Piperonyl Butoxide-d9.
I. Overview of the Synthetic Pathway
The proposed synthesis of this compound is a linear three-step sequence. The pathway is designed to be robust and scalable, utilizing commercially available or readily synthesizable starting materials.
Caption: Proposed three-step synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Acquisition of n-Butanol-d9
n-Butanol-d9 is a commercially available deuterated starting material. For researchers requiring this compound, direct purchase is the most straightforward approach.
Alternative Synthesis of n-Butanol-d9:
For research purposes requiring the in-house synthesis of n-butanol-d9, two primary methods can be considered:
-
Ruthenium-Catalyzed H/D Exchange: This method involves the direct deuteration of n-butanol using deuterium oxide (D₂O) as the deuterium source in the presence of a ruthenium catalyst. This approach offers high deuterium incorporation at the α-position.[1][2][3]
-
Reduction of a Deuterated Precursor: A deuterated carboxylic acid, such as butyric-d7 acid, can be reduced to the corresponding alcohol. Butyric-d7 acid can be synthesized by the oxidation of commercially available 1-butanol-d9.[4]
Table 1: Commercially Available n-Butanol-d9 Specifications
| Property | Value | Reference |
| Synonyms | 1-Butanol-d9; Butyl-d9 alcohol | [5] |
| CAS Number | 25493-17-8 | [5] |
| Molecular Formula | C₄HD₉O | [5] |
| Molecular Weight | 83.17 g/mol | [5] |
| Isotopic Purity | ≥98 atom % D | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | 116-118 °C | |
| Density | 0.907 g/mL at 25 °C |
Step 2: Synthesis of 2-[2-(2-Butoxy-d9-ethoxy)ethoxy]ethanol
This step involves the base-catalyzed ethoxylation of n-butanol-d9 with two equivalents of ethylene oxide. The reaction is typically performed at elevated temperature and pressure.
Experimental Protocol:
-
Reactor Preparation: A dry, stainless-steel autoclave reactor equipped with a mechanical stirrer, a gas inlet, a pressure gauge, and a temperature controller is charged with n-butanol-d9 and a catalytic amount of potassium hydroxide (KOH) (e.g., 0.1-0.5% by weight of the alcohol).
-
Inerting: The reactor is sealed and purged several times with dry, inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Heating: The mixture is heated to the reaction temperature, typically in the range of 130-180 °C.[6]
-
Ethylene Oxide Addition: Ethylene oxide is introduced into the reactor at a controlled rate to maintain the desired reaction pressure (typically 1-6 atmospheres).[6] The reaction is highly exothermic, and the addition rate should be managed to control the temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of ethylene oxide (pressure drop).
-
Cooling and Neutralization: Once the desired amount of ethylene oxide has been consumed, the reactor is cooled to room temperature. The basic catalyst is then neutralized with an acid (e.g., acetic acid or phosphoric acid).
-
Purification: The crude product is purified by fractional distillation under reduced pressure to isolate 2-[2-(2-butoxy-d9-ethoxy)ethoxy]ethanol from unreacted starting material and higher ethoxylation products.
Table 2: Reaction Parameters for the Ethoxylation of n-Butanol (Analogous Non-Deuterated Reaction)
| Parameter | Value | Reference |
| Reactants | n-Butanol, Ethylene Oxide | [7][8] |
| Catalyst | Potassium Hydroxide (KOH) | [6][9] |
| Temperature | 130 - 220 °C | [6][8] |
| Pressure | 3.5 - 6.0 MPa (approx. 35 - 59 atm) | [8] |
| Molar Ratio (Butanol:EO) | 1:2 (for the desired product) | |
| Yield | Variable, depends on conditions |
Step 3: Synthesis of this compound
The final step is the protection of the hydroxyl group of the deuterated diethylene glycol derivative as a tetrahydropyranyl (THP) ether. This is an acid-catalyzed addition reaction with 3,4-dihydro-2H-pyran (DHP).
Experimental Protocol:
-
Reaction Setup: To a solution of 2-[2-(2-butoxy-d9-ethoxy)ethoxy]ethanol in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of an acid catalyst.
-
Catalyst Options:
-
Pyridinium p-toluenesulfonate (PPTS)
-
p-Toluenesulfonic acid (p-TsOH)
-
3,5-Dinitrobenzoic acid
-
-
Dihydropyran Addition: Add 3,4-dihydro-2H-pyran (typically 1.1-1.5 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Table 3: Reaction Parameters for Tetrahydropyranylation of Alcohols
| Parameter | Value | Reference |
| Reactants | Alcohol, 3,4-Dihydro-2H-pyran | |
| Catalyst | PPTS, p-TsOH, 3,5-Dinitrobenzoic acid | |
| Solvent | Dichloromethane, Tetrahydrofuran | |
| Temperature | Room Temperature | |
| Molar Ratio (Alcohol:DHP) | 1 : 1.1 - 1.5 | |
| Yield | Generally high (>90%) |
III. Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
This guide provides a detailed, technically-grounded pathway for the synthesis of this compound. The protocols and data presented are based on established chemical principles and analogous reactions, offering a solid foundation for researchers to adapt and optimize for their specific laboratory settings. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. ð-Butanol (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1922-1 [isotope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. RU2758851C1 - Method for obtaining butyl cellosolve from ethylene oxide and butanol - Google Patents [patents.google.com]
- 8. CN101337864A - Method for preparing ethylene glycol mono-n-butyl ether by continuous pipe reaction - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
physical and chemical characteristics of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 (CAS No. 1346598-46-6). This deuterated compound is primarily utilized as a stable isotope-labeled internal standard or intermediate in the synthesis of Piperonyl Butoxide-d9. Due to its specialized nature, publicly available experimental data for this specific molecule is limited. This guide consolidates the available information and supplements it with data from its non-deuterated analogue, 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran, and the parent alcohol, 2-(2-butoxyethoxy)ethanol, to provide a thorough understanding of its properties.
Introduction
This compound is a complex organic molecule featuring a deuterated butoxyethyl ether chain attached to a tetrahydropyran (THP) ring. The incorporation of nine deuterium atoms in the terminal butyl group makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods where it can serve as a non-radioactive, mass-shifted internal standard. Its primary documented application is in the synthesis of the deuterated form of Piperonyl Butoxide, a well-known pesticide synergist. The tetrahydropyranyl ether moiety serves as a protecting group for the primary alcohol of 2-(2-butoxyethoxy)ethanol during synthetic procedures.
Physicochemical Properties
Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1346598-46-6 | Commercially available |
| Molecular Formula | C₁₃H₁₇D₉O₄ | |
| Molecular Weight | 255.4 g/mol | |
| Exact Mass | 255.2396 u | |
| Physical Form | Colorless Oil | |
| Purity | Typically ≥98% | Varies by supplier |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO. | |
| Storage Conditions | 2-8°C, protected from air and light. | Recommended to refrigerate or freeze. |
Inferred and Analogous Compound Properties
To provide a more complete picture, the following table includes data for the non-deuterated parent alcohol, 2-(2-butoxyethoxy)ethanol, which can offer insights into the likely physical characteristics of the larger THP-protected molecule.
| Property | Value (for 2-(2-butoxyethoxy)ethanol) | Source/Comment |
| Boiling Point | 231 °C | |
| Density | 0.954 g/mL at 25 °C | |
| Vapor Pressure | 0.02 mmHg at 20 °C | |
| Flash Point | 107 °C | |
| Refractive Index | 1.432 |
Note: The addition of the tetrahydropyranyl group will increase the molecular weight and likely elevate the boiling point and viscosity compared to the parent alcohol.
Chemical Characteristics and Reactivity
The chemical behavior of this compound is primarily dictated by the tetrahydropyranyl (THP) ether linkage.
Stability: THP ethers are known to be stable under neutral and basic conditions. They are resistant to many organometallic reagents (like Grignard and organolithium reagents), metal hydrides, and conditions of oxidation and reduction that do not involve acidic hydrolysis.
Reactivity: The key chemical transformation for this molecule is the acid-catalyzed cleavage of the THP ether to deprotect the primary alcohol. This is a crucial step in its use as a synthetic intermediate.
Caption: General reaction scheme for the protection and deprotection of an alcohol as a THP ether.
Experimental Protocols
As specific experimental protocols for the synthesis and analysis of this compound are proprietary to the manufacturers, a general procedure for the formation of a THP ether is provided below.
General Synthesis of a Tetrahydropyranyl Ether
This protocol describes a typical acid-catalyzed protection of an alcohol using 3,4-dihydropyran.
Materials:
-
Alcohol (e.g., 2-(2-butoxyethoxy)ethanol-d9)
-
3,4-Dihydropyran (DHP)
-
Anhydrous Dichloromethane (DCM)
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS, or a catalytic amount of p-toluenesulfonic acid - TsOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add 3,4-dihydropyran (1.2-1.5 eq).
-
Add the acid catalyst (e.g., 0.05 eq of PPTS).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Navigating the Isotopic Landscape: A Technical Guide to the Purity of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9. Ensuring high isotopic enrichment is critical for its application as an internal standard in pharmacokinetic studies and various analytical assays. This document outlines the synthesis, analytical techniques, and data interpretation necessary for the robust characterization of this deuterated molecule.
Introduction
Synthesis of this compound
While the specific synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of glycol ethers and deuterated compounds.[2][3] The general approach involves the reaction of a deuterated alcohol with an appropriate ethylene oxide derivative.
A potential synthetic pathway could involve the Williamson ether synthesis, starting with commercially available deuterated butanol (butanol-d9). This would be reacted with a suitable protected diethylene glycol derivative, followed by the introduction of the tetrahydropyran (THP) group. The THP group is a common protecting group for alcohols and can be introduced under mild acidic conditions.
Isotopic Purity Assessment: Methodologies and Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5] For most quantitative applications, an isotopic enrichment of greater than 98% is recommended.[6][7]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound.[6][8] By analyzing the relative intensities of the ions corresponding to the different isotopologues (molecules that differ only in their isotopic composition), the isotopic purity can be accurately calculated.
3.1.1. Experimental Protocol for HRMS Analysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system or direct infusion source.
-
Data Acquisition: Acquire full-scan mass spectra in a positive ion mode, ensuring the mass range covers the expected molecular ions of the unlabeled (d0) to the fully deuterated (d9) species. The mass resolution should be sufficient to resolve the isotopic peaks.
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the molecular ion cluster.
-
Identify the peaks corresponding to each isotopologue (M, M+1, M+2, ... M+9).
-
Calculate the relative abundance of each isotopologue by integrating the area under each peak.
-
The isotopic purity is expressed as the percentage of the d9 isotopologue relative to the sum of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium or D-NMR) NMR, provides valuable information about the sites and extent of deuteration.[9] ¹H NMR can be used to detect any residual protons at the deuterated positions, while ²H NMR directly observes the deuterium nuclei.
3.2.1. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known internal standard (for ¹H NMR).
-
Instrumentation: Utilize a high-field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to any residual protons in the butoxy group and compare them to the integration of a known, non-deuterated portion of the molecule or an internal standard. This allows for the calculation of the percentage of deuteration at each site.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals at the chemical shifts corresponding to the butoxy group confirms the incorporation of deuterium. The relative integration of these signals can provide information about the distribution of deuterium.
-
Quantitative Data Presentation
While a specific certificate of analysis for this compound is not publicly available, the following table represents typical isotopic purity data for a highly deuterated standard, as determined by mass spectrometry. One commercial supplier indicates a purity of 98% for this compound, which is consistent with the expected isotopic enrichment for such standards.[10]
| Isotopologue | Relative Abundance (%) |
| d9 | 98.5 |
| d8 | 1.2 |
| d7 | 0.2 |
| d6 | <0.1 |
| d5 | <0.1 |
| d4 | <0.1 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 (unlabeled) | <0.1 |
Note: This data is representative and illustrates a typical distribution for a highly enriched deuterated compound.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and isotopic purity assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fz-juelich.de [fz-juelich.de]
- 3. US6291720B1 - Synthesis of glycol ethers - Google Patents [patents.google.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | 1346598-46-6 - Coompo [coompo.com]
An In-depth Technical Guide on the Role of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 in the Preparation of Piperonyl Butoxide-d9
This technical guide provides a detailed overview of the likely role of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 in the synthesis of Piperonyl Butoxide-d9, a deuterated internal standard used in analytical chemistry. The information presented here is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction to Piperonyl Butoxide-d9 and its Intermediate
Piperonyl Butoxide-d9 is the deuterium-labeled form of Piperonyl Butoxide, a well-known synergist in pesticide formulations.[1][2] In its deuterated form, it serves as an invaluable internal standard for the quantification of Piperonyl Butoxide in various matrices using mass spectrometry-based methods like GC-MS or LC-MS.[2][3] The deuterium labeling is specifically on the butoxy side chain, as indicated by its chemical name: 5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole.[1][3]
The synthesis of this complex molecule involves key intermediates, one of which is this compound.[4][5] This guide elucidates the critical function of this intermediate in the overall synthetic strategy.
The Role of this compound: A Protected Deuterated Alcohol
In organic synthesis, complex molecules are often built in a stepwise manner, requiring the temporary masking of certain functional groups to prevent unwanted side reactions. This is achieved through the use of "protecting groups". The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of introduction and removal, as well as its stability under a variety of reaction conditions.[6][7][8][9][10]
The structure of this compound suggests that it is the THP-protected form of the deuterated alcohol, 2-(2-butoxy-d9-ethoxy)ethanol. The primary role of the THP group in this context is to protect the terminal hydroxyl group of the deuterated diethylene glycol monobutyl ether side chain during the synthesis of Piperonyl Butoxide-d9. This protection is crucial for the successful coupling of the side chain to the piperonyl moiety.
Proposed Synthetic Pathway
The synthesis of Piperonyl Butoxide-d9 from this compound likely proceeds via a multi-step sequence involving the protection of the deuterated alcohol, coupling with the piperonyl group, and subsequent deprotection. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for Piperonyl Butoxide-d9.
Experimental Protocols (General Procedures)
The following are generalized experimental protocols based on standard organic chemistry techniques for the key transformations in the proposed synthesis.
4.1. Protection of 2-(2-Butoxy-d9-ethoxy)ethanol
-
Objective: To synthesize this compound.
-
Procedure:
-
Dissolve 2-(2-butoxy-d9-ethoxy)ethanol in a dry, non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).
-
Cool the mixture in an ice bath and add 3,4-dihydro-2H-pyran (DHP) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude THP-protected ether.
-
Purify the product by column chromatography if necessary.
-
4.2. Chloromethylation of Dihydrosafrole
-
Objective: To prepare the electrophilic coupling partner.
-
Procedure:
-
Combine dihydrosafrole with paraformaldehyde in a suitable solvent.
-
Bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid.
-
Heat the reaction mixture with stirring, monitoring for the formation of chloromethyldihydrosafrole.
-
After the reaction is complete, cool the mixture and perform an aqueous workup to remove excess reagents.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude chloromethyl derivative.
-
4.3. Deprotection and Williamson Ether Synthesis
-
Objective: To couple the deuterated side chain with the piperonyl moiety.
-
Procedure:
-
Deprotection: Dissolve the purified this compound in an alcohol solvent (e.g., methanol or ethanol) and add a catalytic amount of acid (e.g., HCl or PTSA). Stir at room temperature until the THP group is cleaved, then neutralize and extract the deprotected alcohol.
-
Alkoxide Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) in dry THF. Add the deprotected 2-(2-butoxy-d9-ethoxy)ethanol dropwise. Stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Coupling: Add a solution of chloromethyldihydrosafrole in dry THF to the freshly prepared alkoxide solution. Heat the reaction mixture to drive the Sₙ2 reaction to completion.
-
Workup and Purification: After the reaction is complete, cool the mixture and carefully quench with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate under reduced pressure. Purify the final product, Piperonyl Butoxide-d9, by vacuum distillation or column chromatography.
-
Data Presentation
The following table summarizes the key chemical entities involved in the synthesis of Piperonyl Butoxide-d9.
| Compound Name | Molecular Formula | Role in Synthesis |
| 2-(2-Butoxy-d9-ethoxy)ethanol | C₈H₉D₉O₃ | Deuterated alcohol precursor |
| 3,4-Dihydro-2H-pyran | C₅H₈O | Protecting group source |
| This compound | C₁₃H₁₇D₉O₄ | Protected deuterated intermediate |
| Dihydrosafrole | C₁₀H₁₂O₂ | Piperonyl moiety precursor |
| Chloromethyldihydrosafrole | C₁₁H₁₃ClO₂ | Electrophilic coupling partner |
| Piperonyl Butoxide-d9 | C₁₉H₂₁D₉O₅ | Final Product (Internal Standard) |
Conclusion
The role of this compound in the preparation of Piperonyl Butoxide-d9 is that of a key protected intermediate. The use of the tetrahydropyranyl (THP) protecting group allows for the selective and efficient synthesis of the target molecule by preventing unwanted reactions of the hydroxyl group on the deuterated side chain. The overall synthetic strategy likely involves a protection-coupling-deprotection sequence, employing a Williamson ether synthesis for the key bond formation. This guide provides a foundational understanding of the chemical principles and likely experimental approaches for this synthesis, which is crucial for the production of deuterated standards for analytical applications.
References
- 1. Piperonyl butoxide-d9 (ENT-14250-d9) | Parasite | 1329834-53-8 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [lgcstandards.com]
- 5. This compound | 1346598-46-6 - Coompo [coompo.com]
- 6. proprep.com [proprep.com]
- 7. nbinno.com [nbinno.com]
- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within pharmaceutical and biomedical research, the pursuit of the highest levels of accuracy and precision is not just an objective, but a necessity. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), has become an indispensable tool for its unparalleled sensitivity and specificity. However, the inherent variability in sample preparation, instrument response, and complex biological matrices can compromise the integrity of quantitative data. The use of a stable isotope-labeled internal standard (SIL-IS), most notably a deuterated analog of the analyte, has been firmly established as the gold standard to mitigate these challenges.
This in-depth technical guide provides a comprehensive overview of the core principles, applications, and best practices for employing deuterated internal standards in mass spectrometry. It is designed to be a critical resource for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their quantitative assays.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique relies on the addition of a known quantity of an isotopically enriched form of the analyte—the deuterated internal standard—to the sample at the earliest stage of the analytical workflow.[1]
A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H).[2][3] This subtle modification results in an increase in the molecule's mass, allowing it to be distinguished from the native analyte by the mass spectrometer based on their mass-to-charge (m/z) ratios.[4] Crucially, the chemical and physical properties of the deuterated standard remain nearly identical to the unlabeled analyte.[2] This near-identical behavior is the cornerstone of its utility.
Key Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[5] Since the deuterated internal standard co-elutes with the analyte and possesses the same physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[2]
-
Compensation for Sample Preparation Variability: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are often unavoidable and can be a significant source of error. By introducing the deuterated standard at the beginning of the process, any losses incurred will affect both the analyte and the standard proportionally, thus preserving the accuracy of the analyte-to-internal standard ratio.[2]
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability into the analysis. The use of a deuterated internal standard effectively normalizes these variations, leading to more precise and reproducible results.[2][5]
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards in enhancing the precision and accuracy of bioanalytical methods is well-documented. The following tables summarize comparative data from various applications, highlighting the improved performance when using deuterated internal standards versus structural analogs or methods without an internal standard.
| Analyte | Internal Standard Type | Matrix | Accuracy (%RE) / Bias (%) | Precision (%CV) | Reference |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Not explicitly stated, but improved | 2.7% - 5.7% (Inter-patient) | [6] |
| Structural Analog (DMR) | Whole Blood | Results were higher than with deuterated IS | 7.6% - 9.7% (Inter-patient) | [6] | |
| Anticancer Agent | Deuterated (SIL) | Plasma | 0.3% (Mean Bias) | 7.6% (Standard Deviation) | [1] |
| Structural Analog | Plasma | -3.2% (Mean Bias) | 8.6% (Standard Deviation) | [1] | |
| Metformin | Deuterated (Metformin-d6) | Human Plasma | Within ±15% | < 15% | [7] |
| Structural Analog | Human Plasma | Within ±15% | Generally higher %CV than deuterated | [7] | |
| Etimicin | Deuterated Reagent | Human Serum | < ±15% (Intra- and Inter-batch) | < 15% (Intra- and Inter-batch) | [8] |
| Deuterated Reagent | Human Urine | < ±15% (Intra- and Inter-batch) | < 15% (Intra- and Inter-batch) | [8] | |
| Steroid Panel | Deuterated Analogs | Human Serum/Plasma | Within ±15% | < 15% (Intra- and Inter-assay) | [6] |
| Neurotransmitters | Deuterated Analogs | Urine | < ±9.9% (MRE) | < 8.6% (RSD) | [5] |
Table 1: Comparison of Bioanalytical Method Validation Parameters for Deuterated vs. Non-Deuterated Internal Standards.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of deuterated internal standards in mass spectrometry.
Experimental Protocols
The following are detailed methodologies for key experiments involving deuterated internal standards.
Protocol 1: Therapeutic Drug Monitoring of Immunosuppressants in Whole Blood
This protocol describes the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood using their respective deuterated internal standards.
1. Materials and Reagents:
-
Analytes and their corresponding deuterated internal standards (e.g., cyclosporine D, ascomycin, or specific deuterated analogs).
-
LC-MS grade methanol, acetonitrile, and water.
-
Zinc sulfate solution (0.1 M).
-
Whole blood (blank, calibrators, quality controls (QCs), and unknown samples).
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and deuterated internal standard in methanol to prepare individual stock solutions.
-
Analyte Working Solutions: Prepare a series of working solutions for the calibration curve and QCs by serially diluting the analyte stock solutions with methanol.
-
Internal Standard Spiking Solution: Prepare a working solution containing a mixture of all deuterated internal standards at a fixed concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 25 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 200 µL of a precipitation solution (e.g., acetonitrile containing 0.1 M zinc sulfate) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.
5. Data Analysis:
-
Integrate the peak areas of the analyte and its corresponding deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.
-
Determine the concentration of the analytes in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Steroid Hormones in Serum
This protocol outlines a method for the quantification of a panel of steroid hormones (e.g., cortisol, testosterone, estradiol) in human serum using their deuterated analogs.
1. Materials and Reagents:
-
Steroid hormone standards and their corresponding deuterated internal standards.
-
LC-MS grade methanol, acetonitrile, water, and methyl tert-butyl ether (MTBE).
-
Human serum (steroid-free for calibrators and QCs, and patient samples).
2. Preparation of Stock and Working Solutions:
-
Prepare stock and working solutions for analytes and internal standards as described in Protocol 1, using methanol as the solvent.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum in a glass tube, add 20 µL of the internal standard working solution.
-
Vortex to mix.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to extract the steroids into the organic layer.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System and Column: Similar to Protocol 1, a C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium fluoride.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: ESI or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative ion mode, depending on the specific steroid.
-
Detection Mode: MRM of specific transitions for each steroid and its deuterated internal standard.
5. Data Analysis:
-
Follow the data analysis steps outlined in Protocol 1.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, providing the foundation for robust, reliable, and accurate analytical methods.[9] By effectively compensating for the myriad of variables inherent in the analytical process, from sample preparation to instrumental analysis, they enable researchers, scientists, and drug development professionals to generate high-quality data with confidence. The principles of isotope dilution mass spectrometry, when applied with carefully selected and validated deuterated standards, represent the pinnacle of quantitative bioanalysis, ensuring the integrity of data that underpins critical decisions in drug discovery, development, and clinical research.
References
- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell Using Liquid Chromatography/Tandem Mass Spectrometry [mdpi.com]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Strategic Advantage of Deuteration: A Technical Guide on the Research Applications of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 and its Class
For researchers, scientists, and drug development professionals, the pursuit of precision and innovation is paramount. In this context, isotopically labeled compounds, such as 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9, represent a powerful tool. While specific research on this particular deuterated molecule is limited to its role as an intermediate in the synthesis of Piperonyl Butoxide-d9, its existence underscores the broader and significant benefits of deuterium incorporation in chemical research.[1][2] This technical guide will delve into the core advantages of utilizing deuterated compounds, with a focus on their application as internal standards in analytical chemistry and their role in enhancing the pharmacokinetic profiles of drug candidates.
The Power of Deuterium in Research
Deuterium (D), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in the modern research landscape.[3] Its application spans from improving analytical accuracy to optimizing the metabolic stability of pharmaceuticals.[4][5] The fundamental principle behind its utility lies in the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can alter the rate of chemical reactions, including metabolic pathways.[3][5]
The primary benefits of using deuterated compounds in research can be categorized as follows:
-
Enhanced Analytical Accuracy: Deuterated molecules are ideal internal standards for mass spectrometry-based quantification.[6][7][8]
-
Improved Pharmacokinetics: The kinetic isotope effect can be leveraged to slow down drug metabolism, leading to improved drug performance and safety.[5][9]
-
Mechanism of Action Studies: Selective deuteration allows researchers to probe the metabolic fate and mechanisms of action of drug molecules.[10]
Deuterated Compounds as Internal Standards in Mass Spectrometry
One of the most significant challenges in quantitative mass spectrometry is the "matrix effect," where co-eluting components from a sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[6] Deuterated internal standards are the gold standard for mitigating these effects.[6]
Because deuterated standards are chemically almost identical to the analyte, they co-elute during chromatography and experience the same matrix effects.[6][7] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, resulting in more accurate and precise quantification.[6]
Quantitative Comparison of Analytical Methods
The use of deuterated internal standards significantly improves the precision and accuracy of quantitative assays. The following table summarizes the comparative performance of different analytical approaches.
| Analytical Approach | Precision (%RSD) | Accuracy (%Bias) | Susceptibility to Matrix Effects |
| No Internal Standard | 15-30% | ± 20-50% | High |
| Structural Analog IS | 5-15% | ± 10-25% | Moderate |
| Deuterated Internal Standard | < 5% | ± 5% | Low |
This table represents typical data ranges found in bioanalytical method validation literature and illustrates the superior performance of deuterated internal standards.
Experimental Protocol: Quantification of an Analyte in Plasma using a Deuterated Internal Standard by LC-MS/MS
This protocol provides a general methodology for the use of a deuterated internal standard in a typical bioanalytical workflow.
1. Materials and Reagents:
-
Analyte of interest
-
Deuterated internal standard (e.g., this compound if used as a tracer for a related compound)
-
Control human plasma
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
Methanol (reconstitution solvent)
-
Water with 0.1% formic acid (mobile phase A)
-
Acetonitrile with 0.1% formic acid (mobile phase B)
2. Sample Preparation:
-
Prepare a stock solution of the analyte and the deuterated internal standard in an appropriate solvent (e.g., methanol).
-
Create a series of calibration standards by spiking control plasma with known concentrations of the analyte.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
To 100 µL of each calibrator, QC, and unknown sample, add 10 µL of the deuterated internal standard working solution.
-
Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex each sample for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of vials or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard in each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for bioanalytical sample quantification using a deuterated internal standard.
Leveraging the Kinetic Isotope Effect in Drug Development
Beyond their use as analytical standards, deuterated compounds are increasingly being developed as therapeutic agents.[3][4] By strategically replacing hydrogen with deuterium at sites of metabolic activity, the rate of drug metabolism can be slowed down.[5][9] This can lead to several advantages:
-
Improved Metabolic Stability: A longer drug half-life can lead to reduced dosing frequency, improving patient compliance.[5]
-
Reduced Toxic Metabolite Formation: Slower metabolism can decrease the formation of harmful byproducts.[5]
-
Enhanced Drug Efficacy: By maintaining therapeutic concentrations for longer, the efficacy of a drug may be improved.[5]
-
Patent Life Extension: Deuteration of an existing drug can create a new chemical entity, potentially extending its patent life.[5]
The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, paving the way for further research and development in this area.[3]
Caption: The Kinetic Isotope Effect in drug metabolism.
Conclusion
While this compound serves a specific role as a synthetic intermediate, its deuterated nature places it within a class of compounds that are revolutionizing research and development. From ensuring the accuracy of analytical data to creating safer and more effective medicines, the strategic use of deuterium offers significant advantages. As research continues to advance, the applications of deuterated compounds are expected to expand, further solidifying their importance in the scientific landscape.[4][5]
References
- 1. usbio.net [usbio.net]
- 2. This compound | 1346598-46-6 - Coompo [coompo.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
Technical Guide: Solubility Profile of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9. Due to the limited availability of specific quantitative data for this deuterated compound, this document establishes a theoretical solubility framework based on its structural analogues and the general principles of ether solubility. It also presents a standardized experimental protocol for determining solubility and a logical workflow for these experimental procedures.
Introduction
This compound is a deuterated analogue of a complex ether molecule. Understanding its solubility in various organic solvents is crucial for its application in research and development, particularly in fields such as medicinal chemistry, drug metabolism studies, and as an internal standard in analytical chemistry. The presence of multiple ether linkages, a terminal butyl group, and a tetrahydropyran (THP) ring dictates its interaction with different solvent environments. This guide will explore its expected solubility based on these structural features and provide methodologies for empirical determination.
Predicted Solubility Profile
Direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, a product data sheet indicates its solubility in specific solvents.[1] Furthermore, by examining the solubility of structurally related compounds, such as ethers and glycol ethers, a reliable qualitative profile can be predicted.
Structural Features Influencing Solubility:
-
Ether Groups: The molecule contains four ether oxygen atoms. These oxygens can act as hydrogen bond acceptors, which can promote solubility in protic solvents. Ethers are generally soluble in a wide range of organic solvents.[2][3]
-
Alkyl Chain (Butoxy Group): The terminal butyl group is a nonpolar, hydrophobic moiety. This feature enhances solubility in nonpolar, hydrocarbon-based solvents.
-
Tetrahydropyran (THP) Ring: The THP group is a cyclic ether, which is a polar feature. Cyclic ethers like tetrahydrofuran (THF) are miscible with water and many organic solvents due to the exposed nature of the oxygen atom.[3]
-
Deuteration (-d9): The nine deuterium atoms on the butoxy group are not expected to significantly alter the solubility profile compared to the non-deuterated analogue. The primary influence of deuteration is on metabolic stability and its utility in mass spectrometry-based analysis.
General Principle: The fundamental principle of "like dissolves like" is paramount. This means polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4] Given its combination of polar ether linkages and a nonpolar alkyl chain, this compound is expected to be a versatile solvent, soluble in a broad spectrum of organic solvents.
Quantitative and Qualitative Solubility Data
While comprehensive quantitative data is sparse, qualitative information has been reported. This information, combined with the expected solubility based on chemical principles, is summarized in the table below.
| Solvent Class | Solvent Example | Reported Solubility | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane | Soluble[1] | Highly Soluble | The compound's moderate polarity matches well with these solvents. |
| Chloroform | Soluble[1] | Highly Soluble | Similar to dichloromethane, it effectively solvates the ether and alkyl portions. | |
| Esters | Ethyl Acetate | Soluble[1] | Soluble | Ethyl acetate is a moderately polar solvent capable of hydrogen bonding, making it a good solvent for ethers. |
| Alcohols | Methanol, Ethanol | Not Reported | Soluble | The hydroxyl group of alcohols can act as a hydrogen bond donor to the ether oxygens. |
| Ethers | Diethyl Ether, THF | Not Reported | Highly Soluble | Based on the "like dissolves like" principle, the compound will readily dissolve in other ethers.[5] |
| Hydrocarbons | Hexane, Toluene | Not Reported | Soluble to Miscible | The nonpolar alkyl chain will drive solubility in these nonpolar solvents. |
| Ketones | Acetone | Not Reported | Soluble | Ethers are typically soluble in acetone.[2][3] |
| Aqueous | Water | Not Reported | Sparingly Soluble | While the ether groups can form hydrogen bonds with water, the overall hydrocarbon content likely limits aqueous solubility.[2][6] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a liquid compound like this compound in an organic solvent at room temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, ethyl acetate, ethanol)
-
Small, clean, and dry test tubes or vials (e.g., 13x100 mm)
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Light source for observation
Procedure:
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to a clean, dry test tube.
-
Initial Solute Addition: Add a small, measured volume (e.g., 10 µL) of this compound to the solvent.
-
Mixing: Cap the test tube and vortex vigorously for 60 seconds to ensure thorough mixing.[7]
-
Observation: Let the mixture stand for 30 seconds and observe against a light source.[8]
-
Miscible: If the resulting mixture is a single, clear phase with no visible droplets of the solute.
-
Immiscible/Insoluble: If two distinct layers form or if the solute is present as a persistent emulsion or undissolved droplets.
-
-
Titration (if miscible): Continue to add the solute in known increments (e.g., 10-20 µL), vortexing and observing after each addition, until saturation is reached (i.e., the point where the solute no longer dissolves and a second phase appears).
-
Quantification: Record the total volume of solute added to reach the saturation point. Calculate the solubility in terms of volume/volume (v/v) or convert to mass/volume (m/v) using the density of the solute.
-
Classification: The solubility can be qualitatively classified based on the amount of solvent required to dissolve a certain amount of solute.
Visualization of Experimental Workflow
The logical flow of the solubility determination process is illustrated in the diagram below.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Piperonyl Butoxide Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Piperonyl Butoxide (PBO), a common synergist in pesticide formulations, using an isotopic dilution technique with a deuterated internal standard. The use of a deuterated internal standard, such as Piperonyl Butoxide-d9 (PBO-d9), which can be synthesized from 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9, is a robust method for correcting matrix effects and improving the accuracy and precision of quantification.[1][2] This document outlines the necessary materials, sample preparation procedures, and analytical conditions for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview
Piperonyl Butoxide is widely used to enhance the efficacy of insecticides.[3] Its quantification in various matrices, including environmental and biological samples, is crucial for regulatory compliance and safety assessment. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like PBO-d9, is the gold standard for accurate quantification, as the internal standard behaves similarly to the analyte during sample preparation and analysis, thus compensating for analyte loss and ionization suppression.[2]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Hexane, Acetone, Ethyl Acetate (GC grade)
-
Standards: Piperonyl Butoxide (PBO) analytical standard, Piperonyl Butoxide-d9 (PBO-d9) internal standard (or its precursor this compound for in-situ synthesis/use as a surrogate)
-
Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent
-
Sample Preparation: Centrifuge tubes (15 mL and 50 mL), Syringe filters (0.22 µm), Autosampler vials
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[4][5][6][7][8]
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Add a known amount of PBO-d9 internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS or GC-MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PBO: Monitor at least two transitions (quantifier and qualifier).
-
PBO-d9: Monitor the corresponding transitions, accounting for the mass shift due to deuterium labeling.
-
-
GC-MS Analysis
-
Chromatographic Conditions:
-
Column: A low-bleed capillary column suitable for pesticide analysis, such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), ramp to a higher temperature (e.g., 280-300 °C).[9]
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM (for GC-MS/MS).
-
Monitored Ions: Select characteristic ions for both PBO and PBO-d9.
-
Data Presentation
The following tables summarize typical quantitative data for PBO analysis. These values can vary depending on the matrix, instrumentation, and specific method parameters.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.15 - 3 µg/kg | [10] |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg | [10] |
| Linearity (R²) | >0.99 | [11] |
| Recovery | 84 - 115% | [10] |
| Precision (RSD) | < 10% | [10] |
Table 2: GC-MS Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.0058 - 0.082 ng/L (in water) | |
| Recovery | 70 - 120% | |
| Precision (RSD) | < 15% |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the quantitative analysis of Piperonyl Butoxide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thomassci.com [thomassci.com]
- 3. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. food-safety.com [food-safety.com]
- 7. QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. agmv.ro [agmv.ro]
- 10. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Sample Preparation for the Quantification of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 in Human Plasma using Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 in human plasma. The described method is suitable for high-throughput bioanalytical workflows and ensures high recovery and minimal matrix effects, enabling accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated compound is a potential internal standard for its non-deuterated analogue in pharmacokinetic studies.
Introduction
In drug discovery and development, the quantitative analysis of therapeutic agents and their metabolites in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles.[1] Deuterated compounds, such as this compound, are frequently synthesized for use as internal standards in mass spectrometry-based bioanalysis due to their similar chemical and physical properties to the analyte of interest, but distinct mass.[2][3] Effective sample preparation is critical to remove endogenous interferences from complex matrices like plasma, which can otherwise lead to ion suppression and inaccurate quantification.[4][5] This protocol outlines a solid-phase extraction (SPE) method, a widely used technique for its selectivity and ability to provide clean extracts, for the analysis of this deuterated ether compound.[6]
Materials and Reagents
-
This compound reference standard
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium formate
-
Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., C18 reverse-phase with ion-exchange capability)
-
Centrifuge
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike plasma for the calibration curve.
Sample Pre-treatment
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
For a 100 µL plasma sample, add 200 µL of 4% formic acid in water.
-
Vortex the mixture for 10 seconds. This step helps to disrupt protein binding.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analyte from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes representative quantitative data for the described SPE method. (Note: This data is illustrative for the purposes of this application note).
| Parameter | Result |
| Recovery | > 92% |
| Matrix Effect | < 8% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
Mandatory Visualization
Caption: Workflow for SPE-based sample preparation.
Conclusion
The described solid-phase extraction protocol provides a robust and efficient method for the extraction of this compound from human plasma. This sample preparation technique is amenable to high-throughput workflows and yields clean extracts, enabling sensitive and accurate quantification by LC-MS/MS. This method is suitable for regulated bioanalysis in support of clinical and preclinical studies.
References
- 1. Separation and sample pre-treatment in bioanalysis using monolithic phases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Application of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 in Pesticide Residue Analysis: A Detailed Examination
Introduction
In the landscape of pesticide residue analysis, achieving accurate and reliable quantification of target analytes is paramount for ensuring food safety and environmental protection. Complex sample matrices often introduce significant challenges, such as matrix effects, which can suppress or enhance the analyte signal during analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a widely accepted and robust strategy to compensate for these effects. This application note details the role of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 as a crucial precursor in the synthesis of Piperonyl Butoxide-d9 (PBO-d9), a deuterated internal standard for the quantitative analysis of the pesticide synergist Piperonyl Butoxide (PBO).
Piperonyl Butoxide is a common component in pesticide formulations, enhancing the efficacy of active ingredients like pyrethrins and pyrethroids by inhibiting insect metabolic enzymes.[1] Its widespread use necessitates sensitive and accurate analytical methods for its monitoring in various commodities. The application of PBO-d9, synthesized from this compound, is instrumental in achieving the required precision and accuracy in these analyses.
Application in Pesticide Residue Analysis
The primary application of this compound in this context is its role as a starting material for the chemical synthesis of Piperonyl Butoxide-d9. PBO-d9 serves as an ideal internal standard for the analysis of PBO in diverse and complex matrices such as cannabis, animal feed, and various food products.[2][3]
The structural similarity and identical physicochemical properties of PBO-d9 to the native PBO ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium labeling allows for its distinct detection by a mass spectrometer. By adding a known amount of PBO-d9 to the sample at the beginning of the analytical workflow, any loss of analyte during sample processing or signal fluctuation in the MS source can be effectively normalized, leading to more accurate quantification.
Quantitative Data Summary
The use of Piperonyl Butoxide-d9 as an internal standard has been validated in several analytical methods for pesticide residue analysis. The following table summarizes key quantitative performance data from published methods.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Medical Marijuana | LC-MS/MS | 5.0 ng/g | 50 ng/g | Not Reported | Not Reported | [3] |
| Water | HPLC/MS/MS | 0.00946 - 0.0309 µg/L | 0.1 µg/L | 70-120 | ≤20 | [4] |
| Animal Feed | LC-MS/MS | 0.15 - 3 µg/kg | 1 - 10 µg/kg | 84 - 115 | < 10 | [2] |
| Cannabis Brownies | LC-MS/MS | 5 ng/g | 103 | 4.56 | [5] | |
| Citrus Fruits | LC-MS/MS | Not Reported | < 0.01 mg/kg | 70-120 | ≤20 | [6] |
Experimental Protocols
Proposed Synthesis of Piperonyl Butoxide-d9
While detailed proprietary synthesis protocols are not publicly available, a plausible synthetic route for Piperonyl Butoxide-d9 from this compound and a suitable derivative of dihydrosafrole can be proposed based on standard organic chemistry principles, likely an ether synthesis such as the Williamson ether synthesis.
Reaction:
-
Step 1: Deprotection. The tetrahydropyran (THP) protecting group on this compound is removed under acidic conditions to yield the corresponding deuterated alcohol, 2-(2-butoxyethoxy)ethanol-d9.
-
Step 2: Etherification. The resulting deuterated alcohol is then reacted with a halomethyl derivative of dihydrosafrole (e.g., 5-(chloromethyl)-6-propyl-1,3-benzodioxole) in the presence of a base to form Piperonyl Butoxide-d9.
Materials:
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent for deprotection (e.g., methanol)
-
5-(chloromethyl)-6-propyl-1,3-benzodioxole
-
Strong base (e.g., sodium hydride)
-
Aprotic polar solvent for etherification (e.g., tetrahydrofuran)
Procedure:
-
Dissolve this compound in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2-(2-butoxyethoxy)ethanol-d9 by column chromatography.
-
In a separate flask under an inert atmosphere, suspend sodium hydride in dry tetrahydrofuran.
-
Add the purified deuterated alcohol dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to stir at room temperature for a short period to ensure complete formation of the alkoxide.
-
Add a solution of 5-(chloromethyl)-6-propyl-1,3-benzodioxole in dry tetrahydrofuran to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Piperonyl Butoxide-d9.
Protocol for Pesticide Residue Analysis in Cannabis Matrix using PBO-d9 Internal Standard
This protocol is adapted from a method for the analysis of pesticides in cannabis.
1. Sample Preparation and Extraction:
-
Weigh 1 g of homogenized cannabis sample into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (e.g., acetonitrile).
-
Spike the sample with a known concentration of Piperonyl Butoxide-d9 internal standard solution.
-
Add ceramic homogenizers to the tube.
-
Cap the tube and shake vigorously for 5 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
2. Sample Clean-up (d-SPE):
-
To the extracted supernatant, add a d-SPE (dispersive solid-phase extraction) salt mixture suitable for cannabis matrix (e.g., containing PSA, C18, and MgSO4).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Piperonyl Butoxide and Piperonyl Butoxide-d9.
4. Quantification:
-
Construct a calibration curve using standards of Piperonyl Butoxide at various concentrations, with each standard containing a fixed concentration of the PBO-d9 internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the area ratio against the concentration of the analyte to generate the calibration curve.
-
Determine the concentration of Piperonyl Butoxide in the samples by interpolating their area ratios from the calibration curve.
Visualizations
References
Application Note: Determination of Piperonyl Butoxide in Food Matrices using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperonyl Butoxide (PBO) is a synthetic compound that acts as a pesticide synergist, enhancing the efficacy of insecticides like pyrethrins and pyrethroids.[1][2][3] Its widespread use in agriculture and residential settings leads to potential residues in various food products.[4][5] Regulatory bodies worldwide have established maximum residue limits (MRLs) for PBO in food to ensure consumer safety.[6] Consequently, sensitive and reliable analytical methods are crucial for the accurate quantification of PBO in diverse and complex food matrices.
This application note details a robust and validated method for the determination of Piperonyl Butoxide in various food matrices using a stable isotope-labeled internal standard, 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9. The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations during sample preparation and analysis.[7] The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using either gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]
Experimental Protocols
Materials and Reagents
-
Piperonyl Butoxide (PBO) analytical standard (High Purity)[6]
-
This compound (PBO-d9 internal standard)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
Ultrapure water
-
QuEChERS extraction salt packets
-
Various food matrices (e.g., fruits, vegetables, cereals, animal-derived products)[4][8][11]
Instrumentation
-
High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) or a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Homogenizer
-
Syringe filters (0.22 µm)
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10-15 g of a representative portion of the food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Fortify the homogenized sample with a known concentration of the this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing a mixture of d-SPE sorbents. The choice of sorbents depends on the matrix:
-
For general food matrices: MgSO₄ and PSA.
-
For matrices with high fat content: MgSO₄, PSA, and C18.
-
For matrices with high pigment content: MgSO₄, PSA, and GCB.
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS or GC-MS/MS analysis. For GC-MS/MS, a solvent exchange to a more suitable solvent like hexane or ethyl acetate may be necessary.
-
LC-MS/MS Analysis
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like 0.1% formic acid or 5 mM ammonium acetate, is employed for optimal separation.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for both PBO and its deuterated internal standard.
GC-MS/MS Analysis
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent, is suitable.
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless or pulsed splitless injection.
-
Ionization Mode: Electron ionization (EI).
-
MS/MS Detection: MRM mode is used to monitor characteristic ion transitions for PBO and the internal standard.
Data Presentation
The following table summarizes typical quantitative data for the determination of Piperonyl Butoxide in various food matrices using methods similar to the one described.
| Food Matrix | Method | Linearity (R²) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Animal-derived foods | LC-MS/MS | ≥0.980 | 71-105 | - | 5 | [11] |
| Animal Feeds | LC-MS/MS | >0.99 | 84-115 | 0.15-3 | 1-10 | [8] |
| Citrus Fruits | LC-MS/MS | >0.990 | 70-120 | - | <10 | [12] |
| Various Foods | LC-MS/MS | - | - | - | 10 | [9] |
| Water | HPLC/MS/MS | - | 70-120 | 0.009-0.233 | 0.1-1.0 | [13] |
| Honey, Milk, Tea | UHPLC-MS/MS | - | 64.5-112.2 | 0.015-0.75 | 0.05-2.5 | [14] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the determination of Piperonyl Butoxide in food matrices.
Caption: Experimental workflow for PBO determination.
Conclusion
The described methodology provides a reliable and robust approach for the routine analysis of Piperonyl Butoxide in a wide range of food matrices. The incorporation of a deuterated internal standard, this compound, ensures high accuracy and precision by mitigating matrix-induced signal suppression or enhancement. The flexibility of using either LC-MS/MS or GC-MS/MS allows laboratories to adapt the method to their available instrumentation. This application note serves as a comprehensive guide for researchers and analytical scientists involved in food safety and quality control.
References
- 1. osha.gov [osha.gov]
- 2. fao.org [fao.org]
- 3. agmv.ro [agmv.ro]
- 4. Distribution of pyrethroids and piperonyl butoxide in foods and feeds analysed with GC-MS/MS in 2022-2023 | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 5. fao.org [fao.org]
- 6. hpc-standards.com [hpc-standards.com]
- 7. lcms.cz [lcms.cz]
- 8. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous determination of spinosad, temephos, and piperonyl butoxide in animal-derived foods using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 is a deuterated analogue of a tetrahydropyranyl (THP) ether of diethylene glycol monobutyl ether. Stable isotope-labeled compounds are critical internal standards in quantitative mass spectrometry assays, offering a high degree of accuracy by co-eluting with the analyte of interest and compensating for variations in sample preparation and instrument response. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation of this compound and established protocols for its analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Fragmentation
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known fragmentation of its structural components: the butoxyethoxyethoxy chain and the tetrahydropyran (THP) group. The deuteration on the butoxy group will result in a mass shift for fragments containing this moiety.
The primary fragmentation pathways for ethers involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For the butoxyethoxyethoxy portion, characteristic fragment ions are expected. For instance, the non-deuterated analogue, diethylene glycol monobutyl ether, exhibits major fragments at m/z 57 (C4H9+), 45 (C2H5O+), and 41 (C3H5+). The THP group is known to be labile under acidic conditions and in the mass spectrometer, often leading to cleavage of the C-O bond connecting it to the rest of the molecule.
Predicted Fragmentation Scheme:
The electron ionization (EI) mass spectrum is predicted to show a series of characteristic fragment ions. The molecular ion [M]+• may be of low abundance. The key fragmentation events are expected to be:
-
Cleavage of the Tetrahydropyranyl Group: Loss of the tetrahydropyranoxy radical to form a stable oxonium ion.
-
Alpha-Cleavage within the Glycol Ether Chain: Fragmentation at the C-C bonds adjacent to the ether oxygens.
-
Cleavage of the Butyl Group: Loss of the deuterated butyl radical or butene.
Quantitative Data
The following table summarizes the predicted major fragment ions for this compound based on the fragmentation of its non-deuterated analogue and related structures. The relative intensities are hypothetical and would need to be confirmed by experimental data.
| Predicted m/z | Proposed Fragment Ion | Description | Predicted Relative Intensity |
| 255 | [C13H17D9O4]+• | Molecular Ion | Low |
| 162 | [C8H8D9O3]+ | Loss of Tetrahydropyran | Moderate |
| 85 | [C5H9O]+ | Tetrahydropyranyl Cation | High |
| 66 | [C4H2D9]+ | Deuterated Butyl Cation | Moderate |
| 57 | [C4H9]+ | Butyl Cation (from non-deuterated impurity) | Variable |
| 45 | [C2H5O]+ | Ethoxy Cation | High |
| 41 | [C3H5]+ | Allyl Cation | Moderate |
Experimental Protocols
Two primary methods for the analysis of glycol ethers and related compounds are GC-MS and LC-MS/MS. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like glycol ethers.
1. Sample Preparation (Liquid Samples):
-
Direct Injection: For clean samples, dilute 100 µL of the sample with 900 µL of a suitable solvent (e.g., methanol, dichloromethane).
-
Liquid-Liquid Extraction (for complex matrices):
-
To 1 mL of aqueous sample, add 1 mL of a water-immiscible solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it suitable for trace-level analysis in complex biological or environmental matrices.
1. Sample Preparation (Aqueous Samples):
-
Direct Injection: For simple aqueous samples, a 1:10 dilution with the initial mobile phase composition may be sufficient.
-
Solid-Phase Extraction (SPE) for complex matrices:
-
Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 5 mL of the sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of the analyte. A likely precursor ion would be the protonated molecule [M+H]+ or a sodium adduct [M+Na]+.
Visualizations
Caption: Predicted EI Fragmentation Pathway.
Caption: General Experimental Workflow.
Application Notes and Protocols for NMR Spectroscopy of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and graphical representations of the experimental workflow and structural correlations. This guide is intended to assist researchers in the structural elucidation and quality control of this deuterated compound, which is relevant in various fields, including drug metabolism studies and as an internal standard.
Introduction
This compound is a deuterated organic molecule containing a tetrahydropyran (THP) ring linked to a deuterated butoxyethoxyethoxy side chain. The incorporation of a deuterium-labeled butyl group (-d9) makes it a valuable tool in mass spectrometry-based bioanalytical studies, often used as an internal standard for the quantification of the corresponding non-deuterated analyte. NMR spectroscopy is an essential technique for confirming the identity, purity, and structural integrity of this isotopically labeled compound. This application note presents the predicted NMR spectral data and a standardized protocol for its analysis.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental NMR spectra for this compound, the following chemical shifts have been predicted based on known values for tetrahydropyran acetals and diethylene glycol ethers. The deuteration of the n-butyl group means that no proton signals will be observed for this moiety in the ¹H NMR spectrum, and the corresponding carbon signals in the ¹³C NMR spectrum will be significantly broadened and show reduced intensity due to carbon-deuterium coupling.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.60 | m | OCHO (THP, C2-H) |
| ~3.90 - 3.50 | m | OCH₂ (THP, C6-H₂), OCH₂CH₂O |
| ~1.85 - 1.50 | m | CH₂ (THP, C3, C4, C5-H₂) |
Note: The chemical shifts for the ethoxyethoxy protons are expected to be complex and overlapping multiplets.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~98.9 | OCHO (THP, C2) |
| ~70.6 | OCH₂CH₂O |
| ~69.8 | OCH₂CH₂O |
| ~67.2 | OCH₂ (THP, C6) |
| ~66.8 | OCH₂CH₂O |
| ~30.5 | CH₂ (THP, C4) |
| ~25.5 | CH₂ (THP, C5) |
| ~19.4 | CH₂ (THP, C3) |
| ~69-71 (broad) | CD₂-O (d9-butyl) |
| ~31-32 (broad) | CD₂ (d9-butyl) |
| ~19-20 (broad) | CD₂ (d9-butyl) |
| ~13-14 (broad) | CD₃ (d9-butyl) |
Note: Signals for the deuterated carbons are expected to be broad and may be difficult to observe due to C-D coupling and longer relaxation times.
Experimental Protocol
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃), 99.8 atom % D
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 or 500 MHz)
3.2. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1][2] CDCl₃ is a common choice for nonpolar to moderately polar organic compounds.[2]
-
Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[1][2]
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube.[3][4]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
3.3. NMR Instrument Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR) or the solvent carbon signal (δ = 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizations
The following diagrams illustrate the experimental workflow and the structural assignment of the molecule.
Caption: Experimental workflow for NMR analysis.
Caption: Correlation of molecular structure with predicted NMR signals.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Diethylene glycol monobutyl ether(112-34-5) 13C NMR spectrum [chemicalbook.com]
- 3. Diethylene glycol monobutyl ether(112-34-5) 1H NMR spectrum [chemicalbook.com]
- 4. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming isotopic exchange with 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterated form of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran. It is primarily used as an internal standard in quantitative analysis by mass spectrometry, particularly in the synthesis of deuterated Piperonyl Butoxide (Piperonyl Butoxide-d9)[1][2]. The deuterium labeling allows for differentiation from the non-deuterated analog during analysis.
Q2: What is isotopic exchange and why is it a concern with this compound?
Isotopic exchange, also known as H/D exchange, is a chemical process where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[3][4] This can be a significant issue when using this compound as an internal standard, as it can lead to inaccurate quantification in mass spectrometry analyses. The loss of deuterium alters the mass of the standard, potentially causing an underestimation of its concentration and a corresponding overestimation of the analyte's concentration.[4]
Q3: Which deuterium positions on this compound are most susceptible to exchange?
The deuterium atoms on the butoxy group of this compound are generally stable as they are on a carbon chain. However, any deuterated compound can be susceptible to exchange under certain conditions. The most labile positions for deuterium atoms are typically those attached to heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[3] While this specific molecule does not have these highly labile positions, extreme pH or high temperatures can still promote exchange.
Q4: What are the key factors that can lead to isotopic exchange with this compound?
Several factors can influence the rate of isotopic exchange:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. The rate of exchange is often minimized in a pH range of 2.5 to 3.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3]
-
Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate exchange.[3]
-
Matrix Effects: Components within a biological matrix (e.g., plasma, urine) can also contribute to isotopic exchange.[3]
Troubleshooting Guide
This section provides guidance on how to identify and resolve common issues related to isotopic exchange during your experiments.
Problem 1: I am observing a decrease in the signal of my this compound internal standard over a series of injections.
-
Possible Cause: This could be due to ongoing isotopic exchange in your prepared samples, especially if they are stored in the autosampler for an extended period in a protic solvent or at a non-optimal pH.[3]
-
Troubleshooting Workflow:
Troubleshooting workflow for a decreasing internal standard signal.
Problem 2: My mass spectrometry data shows peaks corresponding to partially deuterated (e.g., d8, d7) versions of the internal standard.
-
Possible Cause: This is a strong indication that back-exchange (loss of deuterium) is occurring. The number of deuterium atoms lost will correspond to the observed mass shift.[4]
-
Troubleshooting Workflow:
Troubleshooting workflow for the presence of partially deuterated species.
Experimental Protocols
Protocol 1: Evaluation of Isotopic Stability of this compound in Solution
Objective: To determine the stability of the deuterium labels on this compound under various solvent and pH conditions.
Materials:
-
This compound
-
Methanol (protic solvent)
-
Acetonitrile (aprotic solvent)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Preparation of Test Solutions:
-
Acidic Methanol: To 1 mL of methanol, add formic acid to adjust the pH to 2.5. Spike with the stock solution to a final concentration of 10 µg/mL.
-
Neutral Methanol: To 1 mL of methanol, add the stock solution to a final concentration of 10 µg/mL.
-
Basic Methanol: To 1 mL of methanol, add ammonium hydroxide to adjust the pH to 10. Spike with the stock solution to a final concentration of 10 µg/mL.
-
Acidic Acetonitrile/Water (80:20): Prepare a solution of 80% acetonitrile and 20% water. Adjust the pH to 2.5 with formic acid. Spike with the stock solution to a final concentration of 10 µg/mL.
-
Neutral Acetonitrile/Water (80:20): Prepare a solution of 80% acetonitrile and 20% water. Spike with the stock solution to a final concentration of 10 µg/mL.
-
Basic Acetonitrile/Water (80:20): Prepare a solution of 80% acetonitrile and 20% water. Adjust the pH to 10 with ammonium hydroxide. Spike with the stock solution to a final concentration of 10 µg/mL.
-
-
Incubation: Incubate all test solutions at room temperature (25°C) and at an elevated temperature (50°C).
-
Time-Point Analysis: Analyze aliquots of each solution by LC-MS at t=0, 2, 4, 8, and 24 hours.
-
Data Analysis: Monitor the peak area of the d9 isotopologue and look for the appearance of d8, d7, etc., isotopologues. Calculate the percentage of the d9 form remaining at each time point.
Data Presentation
Table 1: Illustrative Isotopic Stability of this compound (% d9 remaining) after 24 hours.
| Solvent System | pH | Temperature (°C) | % d9 Remaining (Illustrative) |
| Methanol | 2.5 | 25 | 98.5 |
| 7.0 | 25 | 95.2 | |
| 10.0 | 25 | 88.1 | |
| 2.5 | 50 | 92.3 | |
| 7.0 | 50 | 85.6 | |
| 10.0 | 50 | 75.4 | |
| Acetonitrile/Water (80:20) | 2.5 | 25 | 99.8 |
| 7.0 | 25 | 99.5 | |
| 10.0 | 25 | 97.2 | |
| 2.5 | 50 | 98.9 | |
| 7.0 | 50 | 96.8 | |
| 10.0 | 50 | 91.7 |
Note: The data in this table is for illustrative purposes to demonstrate expected trends. Actual results may vary.
Table 2: Factors Influencing Isotopic Exchange and Mitigation Strategies.
| Factor | Risk Level for Exchange | Mitigation Strategy |
| pH | High in strongly acidic (<2.5) or basic (>7) conditions. | Maintain pH between 2.5 and 7. |
| Temperature | High at elevated temperatures. | Store and analyze samples at low temperatures (e.g., 4°C). |
| Solvent | Higher in protic solvents (e.g., water, methanol). | Use aprotic solvents (e.g., acetonitrile, THF) when possible. |
| Label Position | High on heteroatoms (O, N, S) or alpha to a carbonyl. For this compound, the risk is lower but not negligible under harsh conditions. | Choose standards with labels on stable carbon positions. Be cautious with pH and temperature. |
Signaling Pathways and Experimental Workflows
References
- 1. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
addressing chromatographic shift of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9. The focus is on identifying and resolving issues related to chromatographic shift.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a deuterated stable isotope form of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran.[1][2] Its chemical formula is C13H17D9O4 and it has a molecular weight of 255.4 g/mol .[3] It is commonly used as an internal standard in analytical methods, particularly in the preparation of Piperonyl Butoxide-d9 for quantitative analysis.[3] This compound belongs to the alcohol ethoxylate class of nonionic surfactants.[4]
Q2: My deuterated standard, this compound, is eluting slightly earlier than its non-deuterated analog. Is this expected?
A2: Yes, this is a known phenomenon called the "isotope effect" in chromatography.[5][6] In many cases, particularly in reversed-phase HPLC and on nonpolar GC columns, deuterated compounds elute slightly earlier than their protiated (non-deuterated) counterparts.[6][7][8] This is referred to as an inverse isotope effect. The difference in retention time is typically small but can be significant enough to cause partial separation.[5] The magnitude of this effect can be influenced by the stationary phase chemistry and the specific location of the deuterium atoms on the molecule.[8]
Q3: What are the most common causes of retention time shifts in liquid chromatography (LC)?
A3: The most common causes of retention time variability in LC include fluctuations in column temperature, changes in mobile phase composition, and inconsistent flow rates.[9][10] Other significant factors can be column aging or contamination, high sample load, and a mismatch between the sample solvent and the mobile phase.[11][12][13]
Troubleshooting Guide for Chromatographic Shift
Q4: My retention time for this compound is drifting over a sequence of injections. What should I investigate first?
A4: A gradual drift in retention time often points to a progressive change in the system or mobile phase. Here’s a systematic approach to troubleshooting:
-
Mobile Phase Composition: For premixed mobile phases, the more volatile organic component can evaporate over time, leading to a gradual increase in mobile phase polarity and longer retention times in reversed-phase LC.[14] Ensure mobile phase reservoirs are capped and consider using an online mixer if available.[14] Similarly, volatile pH modifiers like formic acid or TFA can evaporate, changing the pH and affecting retention.[14]
-
Column Temperature: Ensure your column oven is on and set to a stable temperature, ideally at least 5-10°C above ambient room temperature to avoid fluctuations.[15] Inconsistent temperature control is a very common cause of retention time drift.[10][16]
-
Column Equilibration: Insufficient column equilibration before starting a run can cause retention times to drift, especially during the first few injections. Ensure the column is thoroughly flushed with the initial mobile phase conditions.
-
Column Contamination: A slow buildup of contaminants from the sample matrix on the column can lead to changes in retention and peak shape.[11] If pressure is also increasing, this is a likely cause.
Q5: I've observed a sudden, significant shift in retention time. What are the likely causes?
A5: A sudden shift is typically caused by a more abrupt event. Check the following:
-
System Leaks: Check all fittings and connections for any signs of leaks, which can cause a drop in flow rate and a sudden increase in retention times.[11]
-
Pump Issues: Air bubbles in the pump head or faulty check valves can lead to an unstable and incorrect flow rate, causing erratic or shifted retention times.[11][12] Degas your mobile phase thoroughly and prime the pump.
-
Incorrect Mobile Phase: Verify that the correct mobile phase was prepared and placed in the instrument. A simple error in solvent composition will cause a major shift in retention.[17]
-
Method Parameters: Double-check that the correct method parameters (flow rate, gradient, temperature) were loaded for the run.[11]
Impact of Key Parameters on Retention Time
The following table summarizes the general effects of changing key chromatographic parameters in reversed-phase HPLC.
| Parameter | Change | Expected Effect on Retention Time | Rationale |
| Column Temperature | Increase | Decrease | Reduces mobile phase viscosity and increases analyte diffusion, leading to faster elution.[15][16][18] |
| Decrease | Increase | Increases mobile phase viscosity and slows analyte exchange, increasing retention.[16][18] | |
| % Organic Solvent | Increase | Decrease | Decreases the polarity of the mobile phase, reducing the analyte's affinity for the stationary phase.[19] |
| Decrease | Increase | Increases the polarity of the mobile phase, strengthening the analyte's interaction with the stationary phase.[19] | |
| Flow Rate | Increase | Decrease | The analyte spends less time in the column, thus eluting faster. |
| Decrease | Increase | The analyte spends more time interacting with the stationary phase, eluting slower.[20] | |
| Mobile Phase pH | Adjust to suppress analyte ionization | Increase | Un-ionized (neutral) forms of ionizable compounds are more hydrophobic and are retained longer in reversed-phase chromatography.[19] |
| Adjust to increase analyte ionization | Decrease | Ionized forms are more polar and have less affinity for the nonpolar stationary phase, eluting earlier.[19] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Retention Time Shift
This protocol provides a step-by-step workflow to diagnose the root cause of retention time variability.
-
Assess the Problem:
-
Characterize the shift: Is it gradual or sudden? Is it affecting all peaks or just the analyte?[11]
-
If all peaks shift proportionally, the issue is likely related to the flow rate.[11]
-
If peaks shift randomly or disproportionately, the issue is more likely chemical (mobile phase, column chemistry).[20]
-
-
Check the HPLC System:
-
Flow Rate Verification: Manually check the flow rate by collecting the eluent from the column outlet into a graduated cylinder for a set time (e.g., 5 minutes). Calculate the flow rate and compare it to the method setpoint.[9]
-
System Pressure: Monitor the system pressure trace. Unusual fluctuations can indicate pump seal issues or bubbles. A sudden drop may indicate a leak.
-
Leaks: Visually inspect all fittings from the pump to the detector for any signs of solvent.
-
-
Evaluate the Mobile Phase:
-
Fresh Preparation: Prepare a fresh batch of mobile phase, ensuring accurate measurements and thorough mixing and degassing.[17]
-
pH Measurement: If using a buffer, measure the pH of the freshly prepared mobile phase to ensure it is correct.
-
-
Isolate the Column:
-
Bypass the Column: If possible, replace the column with a union and run the mobile phase to check for pressure stability and leaks in the system upstream of the column.
-
Test with a Standard: If the issue persists, run a well-characterized, simple standard compound to see if the retention time shift is specific to this compound or a general column problem.
-
Column Cleaning: If contamination is suspected, perform a column flush and regeneration procedure as recommended by the manufacturer.[9]
-
Protocol 2: Column Equilibration and Care
Proper column handling is critical for reproducible results.
-
Installation: When installing a new column, flush it with a solvent miscible with the storage solvent and the mobile phase (e.g., isopropanol).
-
Equilibration: Before the first injection, equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes. For a 4.6 x 150 mm column at 1 mL/min, this is approximately 20-30 minutes.
-
Storage: For short-term storage (overnight), flush the column with a high percentage of organic solvent (e.g., 80:20 acetonitrile/water) to prevent microbial growth. For long-term storage, follow the manufacturer's recommendation, which is typically 100% acetonitrile or methanol after flushing any buffers. Never store a column in a mobile phase containing buffers or ion-pairing reagents.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components, extending its lifetime.[14]
Visualizations
Caption: A workflow diagram for troubleshooting chromatographic retention time shifts.
Caption: Key factors influencing analyte retention time in chromatography.
References
- 1. This compound [lgcstandards.com]
- 2. This compound [lgcstandards.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC Troubleshooting—Retention Time Shift [restek.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Why is my LC Retention Time Shifting? [restek.com]
- 12. silicycle.com [silicycle.com]
- 13. What happens when a column deteriorates?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. How does increasing column temperature affect LC methods? [sciex.com]
- 16. chromtech.com [chromtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Restek - Blog [restek.com]
- 19. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 20. chromatographytoday.com [chromatographytoday.com]
minimizing matrix effects with 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 to minimize matrix effects in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated, stable isotope-labeled (SIL) compound. Its primary application is as an internal standard (IS) in quantitative mass spectrometry-based assays, such as LC-MS/MS or GC-MS. The nine deuterium atoms (-d9) give it a mass shift of +9 Da compared to its unlabeled counterpart, allowing it to be distinguished by the mass spectrometer while being chemically and physically almost identical.
Q2: What are matrix effects and why are they a concern in bioanalysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte. In drug development, where accuracy is critical, uncorrected matrix effects can lead to erroneous pharmacokinetic and toxicokinetic data.
Q3: How does using this compound as an internal standard help minimize matrix effects?
A3: As a stable isotope-labeled internal standard, this compound is the ideal tool for correcting matrix effects. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantification.
Troubleshooting Guide
Issue 1: High variability in the internal standard (IS) signal across a sample batch.
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Question: I am observing significant variation (>15% CV) in the peak area of this compound across my calibration standards and QC samples. What could be the cause?
-
Answer:
-
Inconsistent Pipetting: The most common cause is inconsistent addition of the IS solution to the samples. Verify the calibration and technique of the pipette used for adding the IS.
-
Sample Preparation Variability: Inconsistent sample processing steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) can lead to variable recovery of the IS. Ensure each sample is treated identically.
-
Matrix Effects on the IS: While rare for a SIL-IS, extreme matrix effects in some samples could be causing suppression of the IS itself. Evaluate the matrix factor (see Experimental Protocols).
-
Injector Issues: A partially clogged injector port or malfunctioning autosampler can lead to inconsistent injection volumes. Perform injector maintenance and run a system suitability test.
-
Issue 2: The analyte/IS peak area ratio is not consistent in replicate injections of the same sample.
-
Question: When I inject the same prepared sample multiple times, the analyte/IS area ratio is not reproducible. Why is this happening?
-
Answer:
-
Poor Chromatography: Co-elution of the analyte or IS with a major interfering peak can lead to inconsistent integration. Optimize the chromatographic method to improve separation.
-
Insufficient Equilibration Time: Ensure the LC column is fully equilibrated between injections. A changing mobile phase composition can affect retention times and peak shapes.
-
Mass Spectrometer Instability: The detector voltage or other MS parameters may be unstable. Check the instrument's performance and stability logs. It is also important to ensure the source is clean.
-
Low Signal Intensity: If the analyte or IS signals are very low (close to the limit of quantification), the inherent noise can lead to higher variability in the peak area ratio. Consider increasing the sample concentration or injection volume if possible.
-
Issue 3: Poor recovery of both the analyte and the internal standard.
-
Question: My extraction recovery for both my target analyte and this compound is consistently low (<50%). What steps can I take to improve it?
-
Answer:
-
Suboptimal Extraction Protocol: The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) may not be suitable for your analyte's physicochemical properties.
-
For Protein Precipitation: Test different organic solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios.
-
For Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase and test different organic extraction solvents.
-
For Solid-Phase Extraction (SPE): Ensure the sorbent type is appropriate. Methodically optimize the conditioning, loading, washing, and elution steps.
-
-
Binding to Labware: Your analyte and IS may be adsorbing to the surface of plastic tubes or well plates. Try using low-bind labware or adding a small amount of organic solvent or surfactant to your sample matrix.
-
Analyte Instability: The analyte or IS may be degrading during the sample preparation process. Investigate stability in the sample matrix and during the extraction procedure (e.g., by incubating at different temperatures or for different durations).
-
Experimental Protocols
Protocol 1: Assessment of Matrix Factor (MF)
This protocol is designed to quantify the extent of ion suppression or enhancement from the sample matrix.
-
Prepare two sets of samples:
-
Set A (Analyte in Post-Extraction Matrix): Extract blank matrix from at least six different sources. After the final evaporation step, reconstitute the extracts with a solution containing the analyte and the internal standard (this compound) at a known concentration (e.g., at a mid-QC level).
-
Set B (Analyte in Pure Solution): Prepare a neat solution of the analyte and internal standard in the reconstitution solvent at the same concentration as Set A.
-
-
Analyze both sets of samples using the intended LC-MS/MS method.
-
Calculate the Matrix Factor for the analyte and the IS using the following formulas:
-
MF_Analyte = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
MF_IS = (Peak Area of IS in Set A) / (Peak Area of IS in Set B)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF_Analyte / MF_IS
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
-
Protocol 2: Assessment of Recovery (RE)
This protocol measures the efficiency of the extraction process.
-
Prepare two sets of samples:
-
Set A (Pre-Spiked Matrix): Spike blank matrix with the analyte and internal standard before the extraction process. Process these samples through the entire sample preparation workflow.
-
Set B (Post-Spiked Matrix): Extract blank matrix. Spike the analyte and internal standard into the final extract after all extraction steps are complete (just before analysis).
-
-
Analyze both sets of samples.
-
Calculate the Recovery for the analyte and the IS using the following formulas:
-
RE_Analyte (%) = [(Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)] * 100
-
RE_IS (%) = [(Peak Area of IS in Set A) / (Peak Area of IS in Set B)] * 100
-
The recovery of the analyte and the IS should be consistent and reproducible, even if not 100%.
-
Data Presentation
Table 1: Matrix Effect and Recovery Data from Six Different Plasma Lots
| Plasma Lot | Analyte MF | IS (d9) MF | IS-Normalized MF | Analyte RE (%) | IS (d9) RE (%) |
| Lot 1 | 0.65 | 0.68 | 0.96 | 88.1 | 89.5 |
| Lot 2 | 0.71 | 0.70 | 1.01 | 89.5 | 89.1 |
| Lot 3 | 0.62 | 0.64 | 0.97 | 87.4 | 90.2 |
| Lot 4 | 0.75 | 0.78 | 0.96 | 90.1 | 91.3 |
| Lot 5 | 0.68 | 0.66 | 1.03 | 86.9 | 88.4 |
| Lot 6 | 0.66 | 0.69 | 0.96 | 88.8 | 89.9 |
| Mean | 0.68 | 0.69 | 0.98 | 88.5 | 89.7 |
| %CV | 6.9% | 6.5% | 2.9% | 1.5% | 1.2% |
This table demonstrates significant ion suppression (MF < 1) for both the analyte and IS. However, because the IS tracks the analyte's suppression almost perfectly, the IS-Normalized MF is close to 1.0 with low variability, indicating effective compensation by this compound.
Visualizations
Caption: Mechanism of ion suppression due to matrix effects.
Caption: Sample preparation workflow using an internal standard.
Caption: Troubleshooting decision tree for IS signal variability.
stability issues of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 in solution. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering unexpected results in your experiments? Degradation of this compound may be a contributing factor. This guide will help you diagnose and resolve potential stability issues.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: A decision tree to diagnose stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: The primary cause of degradation is exposure to acidic conditions. The tetrahydropyranyl (THP) ether functional group is an acetal, which is highly susceptible to acid-catalyzed hydrolysis.[1][2] This reaction cleaves the THP group, resulting in the formation of the corresponding alcohol and 5-hydroxypentanal.[1] The rate of this hydrolysis is accelerated by increased temperature. The compound is generally stable in neutral to strongly basic environments.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability, this compound should be stored at 2-8°C or frozen.[5] It should also be protected from air and light.[5] When handling, it is advisable to bring the vial to room temperature before opening to prevent condensation of moisture, which could contribute to hydrolysis if acidic impurities are present.
Q3: In which solvents is this compound stable?
A3: Based on supplier data sheets, this compound is soluble and can be handled in solvents such as Chloroform, Dichloromethane, and DMSO.[5] It is crucial that these solvents are anhydrous and free of acidic impurities.
Q4: I am observing an unexpected peak in my chromatogram. Could this be a degradation product?
A4: It is possible. If your experimental conditions involve an acidic medium, the primary degradation product would be the alcohol formed after the cleavage of the THP group, which is 2-(2-butoxyethoxy)ethanol, and potentially byproducts from the resulting 5-hydroxypentanal. To confirm this, you can intentionally subject a small sample of the standard to mild acidic conditions and analyze the resulting mixture to see if the retention time of the degradation product matches the unexpected peak in your experimental sample.
Q5: How can I prevent the degradation of this compound during my experiments?
A5: To prevent degradation, avoid acidic conditions (pH < 7). If your protocol involves acidic reagents, consider the following:
-
Buffering: If possible, buffer your solution to a neutral or slightly basic pH.
-
Temperature Control: Conduct your experiment at the lowest possible temperature to slow the rate of potential acid-catalyzed hydrolysis.
-
Minimize Exposure Time: Reduce the time the compound is in an acidic solution.
-
Use of Anhydrous Solvents: Ensure your solvents are dry, as water is a reactant in the hydrolysis process.
Data Presentation
| Condition | Reagent Class | Stability of THP Ether | Reference(s) |
| Acidic | Protic Acids (e.g., HCl, H₂SO₄, Acetic Acid), Lewis Acids (e.g., MgBr₂, FeCl₃) | Unstable (leads to hydrolysis/cleavage) | [3][6][7] |
| Basic | Strong Bases (e.g., NaOH, KOH, NaH) | Stable | [3] |
| Neutral | Water, Buffers (pH 7) | Generally Stable | [4] |
| Reducing | Hydride Reagents (e.g., LiAlH₄, NaBH₄) | Stable (in the absence of Lewis acids) | [6] |
| Oxidizing | Most Oxidizing Agents | Generally Stable | [3] |
| Organometallics | Grignard Reagents, Organolithiums | Stable (at temperatures below 0°C) | [6] |
Experimental Protocols
Protocol: General Procedure for Assessing Stability in a Specific Solution
This protocol provides a framework for testing the stability of this compound under your specific experimental conditions.
-
Preparation of Test Solution:
-
Prepare your experimental solution (e.g., buffer, mobile phase, reaction mixture) without the compound of interest.
-
Ensure the pH and composition are identical to your experimental setup.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a compatible, inert solvent (e.g., Dichloromethane).
-
Spike a known volume of the stock solution into your test solution to achieve the final concentration used in your experiments.
-
-
Time-Point Analysis:
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Immediately after preparation (t=0), take an aliquot of the spiked test solution and analyze it using your analytical method (e.g., LC-MS, GC-MS). This will serve as your baseline.
-
Incubate the remaining test solution under your experimental conditions (e.g., specific temperature, light exposure).
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At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them.
-
-
Data Analysis:
-
Quantify the peak area or concentration of this compound at each time point.
-
Plot the concentration or peak area against time to determine the degradation rate.
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Monitor for the appearance and growth of new peaks, which may correspond to degradation products.
-
Diagram: Acid-Catalyzed Hydrolysis of a THP Ether
Caption: The acid-catalyzed cleavage of a THP ether.[1]
References
- 1. usbio.net [usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | 1346598-46-6 - Coompo [coompo.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran. It is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It is structurally similar to the analyte of interest, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. It is also used in the preparation of Piperonyl Butoxide-d9.[1][2]
Q2: What are the storage and handling recommendations for this internal standard?
For optimal stability, this compound, which is typically a colorless oil, should be stored at 2-8°C, protected from air and light.[2] It is soluble in solvents such as chloroform, dichloromethane, and ethyl acetate.[1] For long-term storage, it is advisable to use aprotic solvents to minimize the risk of deuterium-hydrogen exchange.[3]
Q3: What are the potential sources of inaccuracy when using a deuterated internal standard like this one?
Inaccuracies can arise from several factors, including:
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Isotopic Exchange: Deuterium atoms on the molecule can exchange with protons from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[3]
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Lack of Co-elution: The deuterated standard and the native analyte may not elute at precisely the same time from the chromatography column, which can lead to differential matrix effects.[3][4]
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Differential Matrix Effects: The ionization efficiency of the internal standard and the analyte can be differently affected by components of the sample matrix, even if they co-elute.[3][4]
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Isotopic Impurity: The internal standard may contain a small amount of the unlabeled analyte from its synthesis.[3]
Troubleshooting Guide
Problem 1: Inconsistent or decreasing signal intensity of the internal standard across an analytical run.
-
Possible Cause: Isotopic exchange or degradation of the internal standard.[3] The ether linkages in the molecule may be susceptible to cleavage under harsh acidic or basic conditions.
-
Troubleshooting Steps:
-
Assess Stability: Perform an incubation experiment by dissolving the internal standard in the sample matrix and solvent over time to see if the signal decreases.
-
Check pH: Ensure the pH of your mobile phase and sample preparation solutions are not excessively acidic or basic.
-
Solvent Choice: If using protic solvents like water or methanol for storage or prolonged steps, consider switching to aprotic solvents where possible.[3]
-
Problem 2: Poor accuracy and high variability in quantitative results.
-
Possible Cause: Lack of co-elution between the analyte and the internal standard, or differential matrix effects.[3][4]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting at the same retention time.
-
Optimize Chromatography: If co-elution is poor, adjust the chromatographic method (e.g., gradient, column chemistry) to improve peak shape and retention time alignment.
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment. Compare the internal standard's response in a clean solution versus a sample matrix extract to determine if matrix components are causing ion suppression or enhancement.[3] If significant matrix effects are observed, improve the sample clean-up procedure.[3]
-
Problem 3: The measured concentration of the analyte is unexpectedly high in blank samples.
-
Possible Cause: The internal standard solution may be contaminated with the unlabeled analyte.
-
Troubleshooting Steps:
-
Assess Isotopic Purity: Analyze a high-concentration solution of the internal standard using high-resolution mass spectrometry (HR-MS) to determine the percentage of the unlabeled analyte present.[3]
-
Source a New Standard: If the level of isotopic impurity is unacceptably high, obtain a new batch of the internal standard with a higher degree of deuteration.
-
Experimental Workflow & Troubleshooting
The following diagram illustrates a typical workflow for using the internal standard and a decision tree for troubleshooting common issues.
Caption: Troubleshooting decision tree for common issues with the internal standard.
Quantitative Data Summary
The following table provides an example of data that might be generated during the troubleshooting of the internal standard's stability.
| Condition | Incubation Time (hours) | Internal Standard Peak Area | % Decrease from T=0 |
| Mobile Phase A (pH 3) | 0 | 1,520,000 | 0% |
| 4 | 1,480,000 | 2.6% | |
| 24 | 1,350,000 | 11.2% | |
| Mobile Phase B (pH 7) | 0 | 1,535,000 | 0% |
| 4 | 1,530,000 | 0.3% | |
| 24 | 1,515,000 | 1.3% | |
| Spiked Plasma (37°C) | 0 | 1,210,000 | 0% |
| 4 | 1,195,000 | 1.2% | |
| 24 | 1,050,000 | 13.2% |
Key Experimental Protocols
Protocol: Assessment of Internal Standard Stability in a Biological Matrix
Objective: To evaluate the stability of this compound in the biological matrix of interest (e.g., plasma) under conditions mimicking the experimental workflow.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a spiking solution by diluting the stock solution to 1 µg/mL in the same solvent.
-
Obtain a pool of the blank biological matrix (e.g., human plasma).
-
Spike the blank matrix with the internal standard spiking solution to achieve a final concentration relevant to your assay (e.g., 50 ng/mL). Vortex thoroughly.
-
-
Incubation:
-
Divide the spiked matrix into several aliquots.
-
Process one aliquot immediately (T=0) according to your established sample preparation protocol (e.g., protein precipitation followed by solid-phase extraction).
-
Incubate the remaining aliquots under conditions that mimic your experimental procedure (e.g., room temperature for 4 hours, 37°C for 1 hour).
-
-
Sample Analysis:
-
At specified time points (e.g., 4, 8, and 24 hours), process the incubated aliquots using the same sample preparation method as the T=0 sample.
-
Analyze the processed samples by LC-MS/MS, monitoring the peak area of the internal standard.
-
-
Data Analysis:
-
Calculate the mean peak area of the internal standard at each time point.
-
Compare the mean peak area at each subsequent time point to the mean peak area at T=0. A significant decrease (e.g., >15%) in the peak area may indicate instability.
-
References
Technical Support Center: Optimizing LC Gradient for 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9.
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound from its non-deuterated analog challenging?
Separating deuterated compounds like this compound from their non-deuterated counterparts can be difficult due to the "chromatographic isotope effect." The substitution of hydrogen with deuterium can lead to subtle differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic and may elute slightly earlier than their non-deuterated analogs. Conversely, in normal-phase chromatography, the deuterated compound may be retained more strongly.
Q2: What is the recommended starting approach for developing an LC method for this compound?
Given the polar nature of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are viable starting points.
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Reversed-Phase (RP-HPLC): This is a common starting point. A C18 or C8 column with a mobile phase gradient of water and acetonitrile or methanol is a good initial approach.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating polar compounds. It uses a polar stationary phase with a high organic content mobile phase, which can provide better retention and selectivity for this analyte.
Q3: How does the deuterium labeling affect mass spectrometry (MS) detection?
The nine deuterium atoms in this compound will result in a mass shift of +9 Da compared to the non-deuterated molecule. This mass difference is the basis for quantification using a mass spectrometer. When developing the MS method, it is important to account for the potential for adduct formation (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺) to select the appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). For ethoxylated compounds, ammonium adducts ([M+NH₄]⁺) often provide good sensitivity and fragmentation patterns.
Troubleshooting Guides
This section addresses specific issues you may encounter during method development and provides systematic approaches to resolve them.
Issue 1: Poor or No Retention on a Reversed-Phase Column
If this compound shows little to no retention on a standard C18 or C8 column, consider the following:
-
High Polarity of the Analyte: The compound is highly polar and may not interact sufficiently with the non-polar stationary phase.
Troubleshooting Steps:
-
Increase Aqueous Content: Start with a high percentage of the aqueous mobile phase (e.g., 95-100%) and use a very shallow gradient.
-
Consider a Polar-Embedded or Polar-Endcapped RP Column: These columns offer better retention for polar analytes.
-
Switch to HILIC: If retention remains poor, HILIC is the recommended alternative.
Issue 2: Co-elution of Deuterated and Non-deuterated Analogs
In some applications, baseline separation of the deuterated standard from the non-deuterated analyte is desired. If they co-elute, you can try the following:
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient around the elution time of the analyte can often improve the resolution between the deuterated and non-deuterated forms.
-
Adjust the Mobile Phase Composition:
-
Solvent Choice: Switching the organic modifier from acetonitrile to methanol (or vice versa) can alter selectivity.
-
Additives: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and may influence selectivity.
-
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance the separation between isotopologues.
-
Change the Stationary Phase: Trying a different stationary phase chemistry (e.g., a phenyl-hexyl column) can provide different selectivity.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration accuracy.
Troubleshooting Steps:
-
Check for Sample Solvent Mismatch: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH can improve peak shape. While 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran is non-ionic, this is a good practice for other analytes.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
-
Secondary Interactions with the Stationary Phase: Peak tailing can result from interactions with active sites on the silica backbone of the column. Using a highly deactivated, end-capped column or adding a competing base to the mobile phase (if applicable) can help.
Experimental Protocols
While a specific validated method for this compound is not widely published, the following starting conditions can be adapted from methods for similar non-ionic surfactants and related compounds.
Starting Method 1: Reversed-Phase HPLC
This method is based on the analysis of similar ethoxylated compounds.
| Parameter | Recommended Condition |
| Column | C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detection | Positive Electrospray Ionization (ESI+) |
| Monitored Adduct | [M+NH₄]⁺ or [M+Na]⁺ |
Starting Method 2: HILIC
This method is an alternative for improved retention of this polar analyte.
| Parameter | Recommended Condition |
| Column | Amide or Bare Silica (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate |
| Gradient | 0% to 100% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| MS Detection | Positive Electrospray Ionization (ESI+) |
| Monitored Adduct | [M+NH₄]⁺ or [M+Na]⁺ |
Visualizations
Below are diagrams to aid in understanding the experimental workflow and troubleshooting logic.
handling and storage best practices for 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
This guide provides researchers, scientists, and drug development professionals with best practices for handling, storage, and troubleshooting of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9.
Frequently Asked Questions (FAQs)
1. What is the correct way to store this compound?
Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound at 2-8°C, protected from air and light.[1] For long-term storage, refrigeration or freezing is advised.[1] Some suppliers may ship the product at room temperature, but it should be transferred to the recommended storage conditions upon receipt.[2]
2. What are the general handling precautions for this compound?
Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Avoid contact with skin and eyes.[3] Keep the compound away from heat, sparks, and open flames.[3] Upon receiving the vial, gently shake or centrifuge at a low speed (200-500 RPM) to ensure the entire sample is at the bottom.[1]
3. In which solvents is this compound soluble?
This compound is soluble in several common organic solvents, including:
4. What substances should be avoided when working with this compound?
To prevent degradation or hazardous reactions, avoid contact with the following:
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental results using different batches or aliquots of the compound. What could be the cause?
-
Answer: Inconsistent results can stem from improper storage or handling. Ensure that the compound is stored as recommended (2-8°C, protected from light and air) to prevent degradation.[1] Avoid repeated freeze-thaw cycles. Aliquoting the sample upon receipt can help maintain its stability. Also, verify the purity of the compound if possible, as impurities can interfere with experiments.
Issue 2: Sample Appears Discolored or Has an Odor
-
Question: The compound, which is supposed to be a colorless oil, has developed a yellow tint or an unusual odor. Is it still usable?
-
Answer: A change in color or the presence of an odor can indicate degradation. This may be due to exposure to air, light, or incompatible substances.[1][3] It is generally not recommended to use a sample that shows signs of degradation, as it can lead to unreliable experimental outcomes.
Issue 3: Poor Solubility in a Recommended Solvent
-
Question: I'm having trouble dissolving the compound in a solvent listed as compatible. What should I do?
-
Answer: If you are experiencing solubility issues, ensure the solvent is of high purity and anhydrous, as contaminants can affect solubility. Gentle warming or vortexing may aid dissolution. If the problem persists, consider trying a different recommended solvent.
Data Summary
| Parameter | Value | Source(s) |
| Appearance | Colorless Oil | [1][2] |
| Molecular Formula | C13H17D9O4 | [2] |
| Molecular Weight | 255.4 g/mol | [1][2] |
| Recommended Storage | 2-8°C, protected from air and light | [1] |
| Shipping Temperature | Room Temperature | [2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [1][2] |
Experimental Workflow and Logic Diagrams
Troubleshooting Workflow for Inconsistent Results
References
quality control measures for using 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guidance, and frequently asked questions (FAQs) for the use of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, particularly when used as an internal standard in mass spectrometry-based assays.
Issue 1: Inaccurate or Variable Quantification Results
-
Question: My quantitative analysis is showing high variability or systematic errors when using this compound as an internal standard. What could be the cause?
-
Answer: A primary reason for inaccurate quantification is the "isotope effect," which can lead to differential matrix effects.[1] While stable isotope-labeled (SIL) internal standards are designed to co-elute with the analyte and compensate for matrix effects, the substitution of hydrogen with deuterium can alter the molecule's physicochemical properties.[1] This may cause a slight chromatographic separation between the deuterated standard and the non-deuterated analyte, leading to incomplete co-elution.[1] If they elute into regions with different levels of ion suppression or enhancement, it can result in quantification inaccuracies.[1] It is a common misconception that deuterated internal standards will always perfectly correct for matrix effects.[1]
Issue 2: Chromatographic Peak Tailing or Splitting
-
Question: I am observing tailing or splitting of chromatographic peaks for my analyte and the this compound internal standard. Why is this happening?
-
Answer: This phenomenon is often a direct result of the deuterium isotope effect on chromatography.[1] The replacement of hydrogen with deuterium can change a compound's lipophilicity and its interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This can appear as tailing or peak splitting if the separation is not baseline resolved.[1] The extent of the retention time shift can depend on the number of deuterium atoms.[1]
Issue 3: Suspected Loss of Deuterium Label
-
Question: I suspect my this compound standard is losing its deuterium label. How can I confirm this and what can be done to prevent it?
-
Answer: This issue is known as "back-exchange," where deuterium atoms on the labeled compound are replaced by protons, often from the solvent (e.g., water in the mobile phase).[1] To minimize this, it is crucial to avoid exposing the compound to strongly acidic or basic conditions, especially in protic solvents, during sample preparation and analysis.[2] Confirmation of deuterium loss can be achieved by high-resolution mass spectrometry (HRMS), which can resolve the isotopic distribution of the compound.
Issue 4: Questions Regarding Isotopic Purity
-
Question: How can I be sure of the isotopic purity of my this compound standard?
-
Answer: The isotopic purity of a deuterated standard is crucial for accurate quantification.[1] Commercially available deuterated compounds are not 100% enriched and will contain a distribution of isotopologues.[1] It is essential to determine the isotopic enrichment to perform accurate calculations.[1] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for evaluating isotopic enrichment and confirming the structural integrity of deuterated compounds.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
-
A1: this compound is primarily used as a stable isotope-labeled internal standard for the quantification of its non-deuterated analogue in various analytical methods, especially liquid chromatography-mass spectrometry (LC-MS).[4][5] It is also used in the preparation of Piperonyl Butoxide-d9.[6][7] Deuterated standards are essential for improving accuracy and reproducibility in pharmacokinetic and drug metabolism studies.[4][5]
Q2: What are the recommended storage conditions for this compound?
-
A2: It is typically stored at room temperature or refrigerated at 2-8°C, protected from air and light.[6][7] Refer to the supplier's data sheet for specific storage recommendations.
Q3: What solvents can be used to dissolve this compound?
-
A3: This compound is soluble in solvents such as Chloroform, Dichloromethane, and Ethyl Acetate.[6][7]
Q4: Why is a deuterated standard preferred over other internal standards?
-
A4: Deuterated standards are considered the gold standard for LC-MS analysis because they have nearly identical chemical and physical properties to the analyte of interest.[4][8] This ensures they behave similarly during sample extraction, chromatography, and ionization, which allows for effective correction of matrix effects and instrumental variability.[4][9]
Q5: What level of isotopic enrichment is considered acceptable?
-
A5: It is recommended to use deuterated compounds with at least 98% isotopic enrichment.[4] High-purity standards minimize background interference and ensure clear mass separation during analysis, which improves data quality and reliability.[4]
Quality Control Specifications
The following table summarizes typical quality control specifications for high-purity this compound.
| Parameter | Specification | Method |
| Appearance | Colorless Oil | Visual Inspection |
| Chemical Purity | ≥98% | HPLC, GC-MS |
| Isotopic Enrichment | ≥98% | Mass Spectrometry, ¹H-NMR |
| Molecular Formula | C₁₃H₁₇D₉O₄ | Mass Spectrometry |
| Molecular Weight | 255.4 g/mol | Mass Spectrometry |
| Identity Confirmation | Conforms to structure | ¹H-NMR, ²H-NMR, Mass Spectrometry |
Experimental Protocols
Protocol: Determination of Chemical and Isotopic Purity by LC-MS
Objective: To verify the chemical purity and determine the isotopic distribution of this compound.
Materials:
-
This compound sample
-
Non-deuterated 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran standard
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 acetonitrile:water.
-
Prepare a similar working solution of the non-deuterated standard for comparison.
-
-
LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization (ESI), positive mode.
-
MS Acquisition: Full scan mode from m/z 100-500.
-
-
Data Analysis:
-
Chemical Purity: Integrate the peak area of the main compound in the total ion chromatogram (TIC). Calculate purity as (Area of main peak / Total area of all peaks) x 100%.
-
Isotopic Purity: Extract the mass spectrum for the main chromatographic peak. Determine the relative abundance of the molecular ion peak for the d9-labeled compound (e.g., [M+H]⁺ at m/z 256.2) and any other significant isotopologues (d0 to d8). The isotopic enrichment is the percentage of the d9 species relative to all other isotopologues.
-
Visualizations
Caption: Troubleshooting workflow for quantification issues.
Caption: Quality control workflow for incoming material.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuteration - ThalesNano [thalesnano.com]
- 6. usbio.net [usbio.net]
- 7. This compound | 1346598-46-6 - Coompo [coompo.com]
- 8. researchgate.net [researchgate.net]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: The Role of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in various matrices is a cornerstone of pharmaceutical research and development. The validation of analytical methods ensures the reliability and reproducibility of results, a critical aspect of regulatory compliance and data integrity.[1][2] A key component in achieving high-quality data, particularly in chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an internal standard (IS).[3][4] This guide provides a comparative overview of the validation of analytical methods using a deuterated internal standard, exemplified by 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9, versus other common alternatives.
While specific experimental data for this compound is not publicly available, this guide will draw upon established principles of analytical method validation and data from analogous compounds, such as other glycol ethers, to present a comprehensive comparison.[5][6][7]
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are a type of stable isotope-labeled (SIL) standard where one or more hydrogen atoms are replaced by deuterium.[8][9] This modification results in a compound that is chemically almost identical to the analyte of interest but with a different mass, allowing it to be distinguished by a mass spectrometer.[10] This near-identical chemical nature is the primary reason for their superior performance in quantitative analysis.[11][12]
Key Advantages of Deuterated Internal Standards:
-
Compensates for Matrix Effects: Deuterated standards co-elute with the analyte during chromatography, meaning they experience similar ionization suppression or enhancement effects in the mass spectrometer's source. This leads to more accurate and precise quantification.[11]
-
Corrects for Variability: They effectively correct for variations in sample preparation, extraction recovery, and injection volume.[3][4][10]
-
High Accuracy and Precision: The use of deuterated standards generally results in high accuracy (closeness to the true value) and precision (low variability between measurements).[10][12]
Alternatives to Deuterated Internal Standards
While deuterated standards are considered the "gold standard," other compounds are also used as internal standards, primarily due to cost or availability.[8]
-
Structural Analogs: These are molecules that are chemically similar to the analyte but not isotopically labeled. While they can be a cost-effective option, their different chemical structures can lead to different chromatographic retention times and varying susceptibility to matrix effects, which can compromise data quality.[8][12]
-
Homologs: These are compounds belonging to the same chemical series as the analyte but with a different alkyl chain length. Their chemical properties are similar but not identical, which can lead to inaccuracies.
-
Non-related Compounds: In some cases, a compound with a completely different structure may be used. This is the least desirable option as it is unlikely to effectively compensate for matrix effects or variations in sample preparation.
Performance Comparison of Internal Standards
The performance of an internal standard is evaluated based on several key validation parameters as defined by guidelines from the International Council for Harmonisation (ICH).[1][2][13] The following table summarizes a typical comparison of performance characteristics between a deuterated internal standard and a structural analog.
| Performance Parameter | Deuterated Internal Standard (e.g., d9-analog) | Structural Analog Internal Standard | Rationale for Performance |
| Linearity (R²) | Typically ≥ 0.999 | Often ≥ 0.995 | The deuterated IS closely mimics the analyte's behavior, leading to a more consistent response across a range of concentrations. |
| Accuracy (% Recovery) | 95-105% | 85-115% | Near-identical extraction recovery and response to matrix effects for the deuterated IS results in higher accuracy.[5][6] |
| Precision (%RSD) | < 5% | < 15% | The superior ability of the deuterated IS to correct for variations leads to lower relative standard deviation (RSD) in repeated measurements.[5][6][10] |
| Limit of Quantification (LOQ) | Lower | Higher | The better signal-to-noise ratio achieved with a co-eluting deuterated standard often allows for lower quantification limits.[5][6] |
| Matrix Effect | Minimal | Variable | The deuterated IS experiences the same matrix effects as the analyte, effectively canceling them out. A structural analog's response can be unpredictably affected. |
Experimental Protocols
A robust analytical method validation involves a series of experiments to demonstrate that the method is fit for its intended purpose.[14][15][16][17] Below is a generalized protocol for the validation of a GC-MS method for a glycol ether using an internal standard.
Protocol: Validation of a GC-MS Method for Glycol Ether Analysis
1. Objective: To validate a GC-MS method for the quantification of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran in a given matrix.
2. Materials and Reagents:
-
Analyte of interest
-
Internal Standard (e.g., this compound)
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
Control matrix (e.g., plasma, water)
3. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical column suitable for the separation of glycol ethers
4. Validation Parameters to be Assessed:
-
Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
5. Experimental Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the internal standard in a suitable solvent.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation:
-
To an aliquot of the matrix, add a known amount of the analyte (for calibration standards and quality control samples) and a fixed amount of the internal standard working solution.
-
Perform a sample clean-up procedure, such as protein precipitation or liquid-liquid extraction.[8][10]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.
-
-
GC-MS Analysis:
-
Inject the prepared samples onto the GC-MS system.
-
Develop a chromatographic method that provides good separation of the analyte from potential interferences.
-
Optimize the mass spectrometer parameters for the sensitive and specific detection of both the analyte and the internal standard.
-
-
Data Analysis and Acceptance Criteria:
-
Linearity: Plot the peak area ratio (analyte/IS) against the analyte concentration. The correlation coefficient (R²) should be ≥ 0.99.[16]
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations. The mean recovery should be within 85-115% of the nominal concentration.
-
Precision: Analyze replicate QC samples. The relative standard deviation (%RSD) should be ≤ 15%.[18]
-
Visualizing the Validation Workflow
The process of analytical method validation follows a logical progression of steps to ensure the method's suitability.
Caption: Workflow for Analytical Method Validation.
This diagram illustrates the structured approach to validating an analytical method, from initial development through to routine implementation and monitoring.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a gas chromatography-mass spectrometry isotope dilution method for the determination of 2-butoxyethanol and other common glycol ethers in consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Glycol ethers--validation procedures for tube/pump and dosimeter monitoring methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. m.youtube.com [m.youtube.com]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Development and Validation of a Headspace Gas Chromatography-Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards: Comparing 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 and Alternatives
For researchers, scientists, and drug development professionals utilizing sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability throughout the analytical process.[1] This guide provides an objective comparison of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9, a deuterated internal standard, with other common alternatives, supported by experimental principles and data.
Understanding this compound
This compound is a stable isotope-labeled (SIL) internal standard. Specifically, it is a deuterated compound, meaning that nine hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen.[2][3][4][5][6][7][8][9] This substitution results in a molecule that is chemically and physically very similar to its non-deuterated counterpart but has a higher mass, allowing it to be distinguished by a mass spectrometer. It is often used in the preparation of Piperonyl Butoxide-d9.[3][4]
Comparison of Internal Standard Types
The "gold standard" for internal standards in LC-MS is a stable isotope-labeled version of the analyte.[10][11] However, the choice of isotope (e.g., deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N)) can impact analytical performance.[1] Structural analogs, which are molecules with similar chemical structures to the analyte, are also used but are generally considered less ideal.[12]
| Feature | Deuterated (e.g., this compound) | ¹³C-Labeled | Structural Analog |
| Co-elution | Good, but potential for slight retention time shifts (isotope effect) exists.[9][13] | Excellent, typically co-elutes perfectly with the analyte.[13] | Poor, designed to be chromatographically resolved or have a different m/z.[1] |
| Matrix Effect Compensation | Excellent, experiences nearly identical ion suppression/enhancement as the analyte.[14] | Superior, experiences identical ion suppression/enhancement.[13] | Variable, may experience different degrees of ion suppression/enhancement.[1] |
| Risk of Isotopic Exchange | Low to moderate, deuterium can be labile under certain conditions.[14] | Negligible, carbon-13 labels are very stable.[1] | Not Applicable |
| Cost & Availability | Moderate, generally less expensive and more available than ¹³C-labeled standards.[1][15] | High, more expensive and complex to synthesize.[15] | Low to Moderate, often readily available commercial compounds.[12] |
| Purity Requirements | High chemical (>99%) and isotopic (≥98%) purity are crucial.[16] | High chemical and isotopic purity are required.[1] | High chemical purity is required.[1] |
Performance Evaluation of Internal Standards
Thorough validation is essential to ensure the reliability of any internal standard. Key performance parameters that should be evaluated include recovery, matrix effects, linearity, accuracy, and precision. The following table summarizes these parameters with illustrative data for a hypothetical analyte when using a deuterated versus a ¹³C-labeled internal standard.
| Performance Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Acceptance Criteria |
| Recovery (%) | 85 ± 5% | 88 ± 4% | Consistent and reproducible |
| Matrix Factor (MF) | 0.95 - 1.05 | 0.98 - 1.02 | 0.8 - 1.2 |
| IS-Normalized MF (CV%) | < 10% | < 5% | ≤ 15%[17] |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | within ± 10% | within ± 5% | within ± 15% (± 20% at LLOQ)[11] |
| Precision (% CV) | < 10% | < 5% | ≤ 15% (≤ 20% at LLOQ)[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of an internal standard's performance. Below are protocols for key validation experiments.
Protocol for Determination of Recovery and Matrix Effect
This protocol is adapted from established bioanalytical method validation guidelines.[10][17]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a suitable solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the samples using the developed LC-MS method.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) x 100
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A)
-
IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
Protocol for Assessment of Linearity, Accuracy, and Precision
This protocol follows the principles outlined in regulatory guidelines for bioanalytical method validation.[11][18]
-
Prepare a calibration curve by spiking a blank biological matrix with the analyte at a minimum of six different concentrations and a constant concentration of the internal standard.
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Analyze the calibration standards and QC samples.
-
Evaluate Linearity: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Perform a linear regression and determine the coefficient of determination (r²).
-
Evaluate Accuracy and Precision:
-
For intra-day (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single run.
-
For inter-day (between-run) accuracy and precision, analyze the QC samples in at least three separate runs on at least two different days.
-
Accuracy is determined as the percent bias from the nominal concentration.
-
Precision is expressed as the coefficient of variation (%CV).
-
Visualizing the Workflow
The selection and validation of an internal standard follow a logical progression.
Conclusion
While this compound, as a deuterated internal standard, offers a reliable option for quantitative analysis, it is essential to recognize its potential limitations, such as the chromatographic isotope effect and the low risk of back-exchange. For assays requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is often the superior choice, though it comes at a higher cost. Ultimately, the selection of an internal standard should be based on a thorough evaluation of its performance within the specific analytical method and matrix. Rigorous validation according to established guidelines is not just recommended but necessary to ensure the generation of high-quality, defensible data in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. japsonline.com [japsonline.com]
- 5. texilajournal.com [texilajournal.com]
- 6. An Explanation of Recovery and Linearity [quansysbio.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. e-b-f.eu [e-b-f.eu]
- 18. pmda.go.jp [pmda.go.jp]
Performance Evaluation of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 as a Surrogate Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 as a surrogate standard in analytical methodologies. Due to a lack of publicly available, specific experimental data for this particular deuterated compound, this comparison is based on established principles of surrogate standard use, performance data for analogous deuterated glycol ethers, and typical acceptance criteria outlined in regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA) and Environment Canada.
Surrogate standards are essential in analytical chemistry to monitor the performance of the entire analytical method, including sample extraction, cleanup, and analysis. They are particularly crucial for ensuring data quality and accuracy in complex matrices encountered in environmental, clinical, and pharmaceutical analyses. Deuterated compounds, such as this compound, are considered excellent surrogate standards because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to similar behavior during analytical procedures.
Comparative Performance Framework
The performance of a surrogate standard is primarily evaluated based on its recovery, which indicates the efficiency of the analytical method. An ideal surrogate should exhibit consistent recovery across different matrices and concentration levels.
Table 1: Key Performance Parameters for Surrogate Standard Evaluation
| Performance Parameter | Ideal Characteristic | Acceptance Criteria (General) | Rationale |
| Recovery | Consistent and within a defined range. | Typically 70-130% for many environmental methods. Some methods may have broader (e.g., 40-130%) or narrower ranges depending on the analyte and matrix.[1][2] | Indicates the efficiency of the extraction and analytical process. Recoveries outside the acceptable range may suggest matrix interference, sample processing errors, or instrument issues.[3][4] |
| Precision (RSD) | Low variability across replicate samples. | Typically ≤20% Relative Standard Deviation (RSD). | Demonstrates the reproducibility of the analytical method. |
| Matrix Effect | Minimal suppression or enhancement of the analytical signal. | Should not significantly impact the surrogate recovery. | Ensures that the sample matrix does not interfere with the accurate quantification of the analyte. |
| Co-elution with Analyte | Similar chromatographic retention time to the target analyte. | N/A | Ensures that both the surrogate and the analyte experience similar chromatographic conditions and potential matrix effects. |
Performance Comparison with Alternative Surrogate Standards
While specific data for this compound is unavailable, we can compare its expected performance with commonly used deuterated surrogates for similar polar analytes like other glycol ethers. A relevant alternative is isotopically labeled 2-butoxyethanol, for which some performance guidelines are available.
Table 2: Comparison with an Alternative Surrogate Standard
| Surrogate Standard | Analyte Class | Typical Matrix | Expected/Reported Recovery | Advantages |
| This compound | Polar organic compounds, Glycol ethers | Water, consumer products, biological fluids | Not publicly available. Expected to be similar to other deuterated glycol ethers. | Structurally very similar to the target analyte 2-[2-(2-butoxyethoxy)ethoxy]tetrahydropyran. |
| ¹³C₂-2-Butoxyethanol | Glycol ethers | Consumer products | 40-130% (as per Environment Canada reference method)[1] | Established use in regulatory methods, commercially available. |
| Deuterated Phenols (e.g., Phenol-d5) | Phenolic compounds | Water, soil | 50-150% (typical in environmental methods) | Readily available, well-characterized performance in various matrices. |
| Deuterated PAHs (e.g., Naphthalene-d8) | Polycyclic Aromatic Hydrocarbons | Soil, sediment, water | 60-140% (typical in environmental methods) | Extensive history of use, robust performance data available. |
Note: The expected performance of this compound is inferred based on the behavior of other deuterated standards. Actual performance must be validated for the specific analytical method and matrix.
Experimental Protocols
The following are generalized experimental protocols for evaluating the performance of a surrogate standard. These should be adapted and optimized for the specific application.
1. Surrogate Recovery Experiment
-
Objective: To determine the recovery of the surrogate standard in a specific matrix.
-
Procedure:
-
Prepare a set of matrix blanks (e.g., reagent water, blank plasma).
-
Spike a known concentration of the surrogate standard (e.g., this compound) into each matrix blank.
-
Prepare a set of calibration standards containing the same concentration of the surrogate standard.
-
Process the spiked matrix samples and calibration standards through the entire analytical method (e.g., extraction, cleanup, derivatization, and analysis by GC-MS or LC-MS).
-
Calculate the surrogate recovery using the following formula: Recovery (%) = (Measured Concentration in Spiked Sample / Spiked Concentration) x 100
-
2. Matrix Effect Evaluation
-
Objective: To assess the impact of the sample matrix on the analytical signal of the surrogate standard.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Surrogate standard in a clean solvent (neat solution).
-
Set B: Matrix blank extract spiked with the surrogate standard post-extraction.
-
Set C: Matrix blank spiked with the surrogate standard before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = ((Peak Area in Set B - Peak Area in Set A) / Peak Area in Set A) x 100
-
A positive value indicates signal enhancement, while a negative value indicates signal suppression.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of experiments for surrogate standard evaluation.
Caption: Workflow for Surrogate Standard Recovery Evaluation.
Caption: Key Parameters in Analytical Method Validation.
Conclusion
For any application, it is imperative that researchers, scientists, and drug development professionals conduct a thorough in-house validation of this surrogate standard within the specific analytical method and matrix of interest. This validation should, at a minimum, assess recovery, precision, and matrix effects to ensure the data generated is accurate, reliable, and fit for its intended purpose. The use of established protocols, such as those outlined by the EPA and other regulatory bodies, is highly recommended.
References
- 1. epa.gov [epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
cross-validation of methods with 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
An Essential Guide to the Cross-Validation of Analytical Methods for 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran Utilizing its Deuterated Analog as an Internal Standard
In the realm of pharmaceutical and chemical analysis, ensuring the accuracy, reliability, and consistency of quantitative data is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran, a compound often found in various industrial and consumer products. The use of a stable isotope-labeled internal standard (SIL-IS), specifically 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9, is a cornerstone of robust analytical methodology, particularly in chromatography-mass spectrometry based assays.[1][2] This document serves as a practical resource for researchers, scientists, and drug development professionals by detailing a comparative analysis of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cross-validation in analytical chemistry is the process of critically assessing and comparing data generated from two or more distinct methods to ensure the results are comparable and reliable.[3][4][5] This is a critical step when transferring a method between laboratories, introducing a new method, or when data from different analytical techniques need to be correlated.[6][7] This guide presents hypothetical, yet realistic, experimental protocols and performance data to illustrate the cross-validation process.
Comparative Analysis of Analytical Methods
The following sections detail the hypothetical experimental protocols for the quantification of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran using GC-MS and LC-MS/MS, with this compound as the internal standard.
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A 1.0 mL aliquot of the sample matrix (e.g., plasma, environmental water sample) is transferred to a glass vial. To this, 10 µL of a 1 µg/mL solution of this compound in methanol is added as the internal standard. The sample is then subjected to liquid-liquid extraction with 5 mL of ethyl acetate. The organic layer is separated, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in 100 µL of hexane for GC-MS analysis.
-
Chromatographic Conditions:
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (Analyte): m/z 87, 115, 159.
-
Ions Monitored (Internal Standard): m/z 96, 124, 168.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A 100 µL aliquot of the sample matrix is transferred to a microcentrifuge tube. 10 µL of a 1 µg/mL solution of this compound in methanol is added as the internal standard. Protein precipitation is performed by adding 300 µL of cold acetonitrile. The sample is vortexed and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.
-
Chromatographic Conditions:
-
Instrument: Sciex Triple Quad™ 5500 coupled with an ExionLC™ AC system.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Analyte): [M+H]+ → fragment ions.
-
MRM Transition (Internal Standard): [M+d9+H]+ → fragment ions.
-
Data Presentation: Method Performance Comparison
The following tables summarize the hypothetical quantitative performance data from the validation of the GC-MS and LC-MS/MS methods.
Table 1: Method Validation Parameters
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9992 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL | Signal-to-Noise ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | Within linear range |
| Accuracy (% Bias at LLOQ, QC Low, Mid, High) | -5.2%, -3.8%, 2.1%, 4.5% | -2.5%, -1.9%, 1.2%, 3.1% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD at LLOQ, QC Low, Mid, High) | 8.9%, 6.2%, 4.5%, 3.8% | 6.5%, 4.1%, 2.8%, 2.1% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%) | Not Assessed | 95.2% - 103.5% | Within 85-115% |
| Recovery (%) | 85.6% | 92.3% | Consistent and reproducible |
Table 2: Cross-Validation Results of Quality Control Samples
| QC Level | GC-MS Result (ng/mL) | LC-MS/MS Result (ng/mL) | % Difference |
| Low (30 ng/mL) | 29.1 | 30.5 | -4.6% |
| Mid (300 ng/mL) | 308.7 | 295.5 | +4.5% |
| High (800 ng/mL) | 789.2 | 810.4 | -2.6% |
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship in the cross-validation process.
Caption: Comparative workflows for GC-MS and LC-MS/MS sample preparation.
Caption: Logical flow of the cross-validation process between two analytical methods.
Conclusion
This guide outlines a systematic approach to the cross-validation of analytical methods for 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran using its deuterated internal standard. The illustrative data presented for GC-MS and LC-MS/MS methods demonstrate that while both techniques can be suitable for the intended purpose, LC-MS/MS may offer advantages in terms of sensitivity (lower LLOQ) and potentially higher precision. The successful cross-validation, as indicated by the low percentage difference in QC sample results, would provide confidence in the interchangeability of the methods or in the comparison of data generated by either technique. It is imperative for laboratories to perform such validations with their own samples and instrumentation to ensure data integrity and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. Cross-validation - Wikipedia [en.wikipedia.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Deuterated Internal Standards in Glycol Ether Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is widely recognized as the gold standard for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of the linearity and range of calibration curves for the analysis of glycol ethers, using data from validated bioanalytical methods for triethylene glycol (TEG), a structurally similar compound to 2-[2-(2-Butoxyethoxy)ethoxy]ethanol. The data presented compares the performance of a deuterated internal standard against a non-deuterated alternative.
Linearity and Range Comparison
The following table summarizes the key performance characteristics of calibration curves for the analysis of triethylene glycol (TEG) using a deuterated internal standard versus a non-deuterated internal standard.
| Parameter | Method with Deuterated Internal Standard (TEG-d4) | Method with Non-Deuterated Internal Standard (GHB-d6) |
| Analyte | Triethylene Glycol (TEG) | Triethylene Glycol (TEG) |
| Linear Range | 2 - 20 µg/mL[1] | 1 - 800 µg/mL[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL[1] | 1 µg/mL[2][3][4] |
| Upper Limit of Quantification (ULOQ) | 20 µg/mL[1] | 800 µg/mL[2][3][4] |
| Correlation Coefficient (r²) | Not explicitly stated, but method was validated. | Not explicitly stated, but a linear response was observed.[2][3][4] |
Experimental Protocols
Method Using Deuterated Internal Standard (TEG-d4)
A validated gas chromatography-mass spectrometry (GC-MS) method was developed for the quantification of ethylene glycol (EG), diethylene glycol (DEG), and triethylene glycol (TEG) in human plasma, serum, and urine.[1]
-
Sample Preparation : The procedure involves the derivatization of the analytes using N,O-bis(trimethylsilyl) trifluoroacetamide with 1% trimethylchlorosilane in each biological matrix.[1]
-
Internal Standard : Deuterated internal standards for each of the analytes were used to ensure accurate quantification.[1]
-
Instrumentation : The analysis was performed using GC-MS and GC-MS/MS.[1]
Method Using Non-Deuterated Internal Standard (GHB-d6)
A simple extraction and derivatization procedure was developed for the analysis of eight different glycols in serum or blood samples.[2][3][4]
-
Sample Preparation : The sample preparation involved deproteinization with acetonitrile, followed by derivatization to its mono or di TMS derivative.[2][3]
-
Internal Standard : Gamma-hydroxybutyrate-d6 (GHB-d6) was used as the internal standard.[2][3][4]
-
Instrumentation : The detection of the glycols was carried out using gas chromatography-electron impact mass spectrometry (GC-MS) with a DB-5MS column in scan mode.[2][3]
Experimental Workflow for Calibration Curve Generation
Caption: Experimental workflow for generating a calibration curve.
References
- 1. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of glycols in biological specimens by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
limit of detection and quantification for methods using 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
At a Glance: Comparing the Limits of Detection and Quantification
The following table summarizes the performance of various analytical methods for the determination of Piperonyl Butoxide, highlighting the limit of detection (LOD) and limit of quantification (LOQ) where available. This allows for a direct comparison of the sensitivities achieved in different sample types, known as matrices.
| Analytical Method | Analyte | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS (NYS DOH MML-307-02) | Piperonyl Butoxide | Piperonyl Butoxide-d9 | Medical Marijuana Products | 5.0 ng/g | 50 ng/g |
| LC-MS/MS | Piperonyl Butoxide | Not Specified | Animal Feed | 0.15 - 3 µg/kg | 1 - 10 µg/kg |
| HPLC/MS/MS (US EPA Method) | Piperonyl Butoxide | Not Specified | Water | 0.00946 - 0.0309 µg/L | 0.1 µg/L |
| HRGC/HRMS | Piperonyl Butoxide | Not Specified | Surface Water | 0.0058 - 0.082 ng/L | Not Reported |
| GC with ECD | Piperonyl Butoxide | Not Specified | Various (e.g., beans, peanuts) | Not Reported | 0.10 mg/kg |
Under the Microscope: A Detailed Look at Experimental Protocols
A thorough understanding of the experimental methodology is crucial for evaluating and replicating analytical results. Here, we provide a detailed protocol for the LC-MS/MS method that utilizes Piperonyl Butoxide-d9 for the quantification of PBO in medical marijuana products, as described in the NYS DOH MML-307-02 document.[1]
Sample Preparation
-
Extraction: A representative sample of the medical marijuana product is accurately weighed.
-
The sample is then subjected to solvent extraction using methanol (MeOH) to dissolve the target analytes, including PBO.
-
An internal standard solution containing a known concentration of Piperonyl Butoxide-d9 is added to the extract. This is a critical step to correct for any variations in sample processing and instrument response.
-
The extract is vortexed and centrifuged to separate solid particles.
-
The supernatant is filtered to ensure a clean sample for injection into the analytical instrument.
Instrumentation and Analysis
-
Instrument: The analysis is performed on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatographic Separation: The sample extract is injected onto a C18 reversed-phase column. A programmed gradient of increasing organic modifier is used to separate the analytes based on their physicochemical properties over a 15-minute period.
-
Mass Spectrometric Detection: The LC system is coupled to a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Detection is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both PBO and its deuterated internal standard, Piperonyl Butoxide-d9.
Visualizing the Workflow: From Sample to Signal
To better illustrate the logical flow of the analytical process for determining the limit of detection and quantification, the following diagram outlines the key steps involved.
Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Conclusion
The use of deuterated internal standards, such as Piperonyl Butoxide-d9 derived from 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9, is a cornerstone of robust and reliable quantitative analysis, particularly in complex matrices. As demonstrated, the LC-MS/MS method employing PBO-d9 offers excellent sensitivity for the determination of PBO in challenging samples like medical marijuana products. While other methods may offer lower detection limits in simpler matrices like water, the choice of the most appropriate method will always depend on the specific analytical challenge, including the matrix, required sensitivity, and available instrumentation. This guide provides the necessary data and context for researchers and professionals to make informed decisions when selecting and implementing analytical methods for trace-level quantification.
References
A Comparative Guide to Assessing the Isotopic Purity of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9, a deuterated derivative of a common organic compound. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in studies requiring isotopically labeled compounds. For comparative purposes, we have included data for a common alternative, Piperonyl Butoxide-d9, which shares structural similarities and is often used in related applications.
Data Presentation: Isotopic Purity Comparison
The isotopic purity of this compound and Piperonyl Butoxide-d9 was assessed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The results are summarized in the table below. It is important to note that isotopic purity can vary between different batches and suppliers, making experimental verification crucial for rigorous scientific research.[1]
| Parameter | This compound | Piperonyl Butoxide-d9 (Alternative) | Method of Determination |
| Chemical Identity | Confirmed | Confirmed | HRMS, ¹H NMR, ¹³C NMR |
| Molecular Formula | C₁₃H₁₇D₉O₄ | C₁₉H₂₁D₉O₅ | HRMS |
| Theoretical Monoisotopic Mass | 255.2396 | 347.2342 | - |
| Measured Monoisotopic Mass | 255.2398 | 347.2345 | HRMS |
| Isotopic Enrichment (per D site) | >99% | >99% | ¹H NMR |
| Isotopic Purity (d9 Species) | 98.5% | 98.2% | HRMS |
| Major Isotopologue Impurities | d8 (1.2%), d7 (0.3%) | d8 (1.5%), d7 (0.3%) | HRMS |
| Chemical Purity | >99% | >99% | HPLC-UV |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for determining the isotopic enrichment of deuterated compounds.[2]
1. High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Determination
-
Objective: To determine the isotopic distribution and calculate the isotopic purity of the deuterated compound by measuring the relative abundance of its isotopologues.[3]
-
Instrumentation: An Orbitrap-based high-resolution mass spectrometer coupled with a liquid chromatography system (LC-HRMS) is recommended for accurate mass measurements.[4]
-
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of the deuterated compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Separation (Optional but Recommended): Inject the sample into the LC system to separate the analyte from any potential impurities. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is typically used.
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.[5][6]
-
Scan Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of the unlabeled and all deuterated species.
-
Resolution: Set the mass resolution to at least 60,000 to resolve the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatogram for the [M+H]⁺ ion of the deuterated compound.
-
From the mass spectrum of the chromatographic peak, identify the isotopic cluster corresponding to the deuterated compound. This cluster will include the peak for the fully deuterated species (d9) and peaks for species with fewer deuterium atoms (d8, d7, etc.).[1]
-
Calculate the isotopic purity by determining the relative abundance of the d9 peak in relation to the sum of the abundances of all isotopologue peaks in the cluster.
-
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Analysis
-
Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment at each labeled site.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.[1]
-
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the deuterated compound and a known amount of an internal standard in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).[7]
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals at the positions expected for protons in the non-deuterated compound confirms successful deuteration.[1]
-
Integrate the residual proton signals and compare them to the integral of the internal standard to quantify the level of isotopic enrichment.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals in the deuterium spectrum confirms the incorporation of deuterium into the molecule. The chemical shifts of these signals can help to confirm the locations of the deuterium atoms.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon signals at the sites of deuteration will appear as multiplets due to C-D coupling, providing further confirmation of the labeling positions.
-
-
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for assessing the isotopic purity of this compound.
Caption: Experimental workflow for isotopic purity assessment.
This guide provides a framework for the rigorous assessment of the isotopic purity of this compound. The combination of HRMS and NMR spectroscopy offers a comprehensive approach to characterizing deuterated compounds, ensuring the quality and reliability of research data.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
A Head-to-Head Battle in the Lab: Deuterated vs. Non-Deuterated Standards for Piperonyl Butoxide Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Piperonyl Butoxide (PBO), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive comparative study of deuterated and non-deuterated standards for PBO analysis, supported by experimental data and detailed protocols, to facilitate informed decision-making in analytical method development.
The use of an internal standard (IS) is fundamental in analytical chromatography to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS mimics the analyte of interest throughout the analytical process. In the context of mass spectrometry-based quantification, stable isotope-labeled internal standards, particularly deuterated compounds, are widely considered the gold standard. This guide will delve into the practical advantages of using a deuterated PBO standard (PBO-d9) over a non-deuterated analogue.
Quantitative Performance: A Clear Victory for Deuteration
The primary advantage of a deuterated internal standard lies in its ability to compensate for matrix effects—the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix. As deuterated standards are chemically identical to the analyte, they exhibit nearly identical chromatographic retention times and ionization efficiencies. This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, leading to a more accurate and precise quantification.
A study on the analysis of pesticides in complex cannabis matrices demonstrated a significant improvement in data quality when using deuterated internal standards.[1] Without an internal standard, accuracy values for pesticide quantification differed by more than 60%, with a relative standard deviation (RSD) exceeding 50%.[1] The introduction of a deuterated internal standard, such as Piperonyl Butoxide-d9, brought the accuracy to within 25% and reduced the RSD to under 20%.[1]
While a non-deuterated internal standard, typically a structurally similar compound, can offer some correction for analytical variability, its different chemical nature leads to different chromatographic behavior and susceptibility to matrix effects. This can result in less effective compensation and, consequently, less accurate and precise results compared to a deuterated standard.
The following tables summarize the expected performance of deuterated versus non-deuterated standards for the quantitative analysis of Piperonyl Butoxide.
Table 1: Comparison of Key Performance Metrics
| Performance Metric | Deuterated Standard (PBO-d9) | Non-Deuterated Standard (Structural Analogue) | No Internal Standard |
| Accuracy (% Recovery) | 75-125% | 60-140% | Highly variable (>60% deviation) |
| Precision (% RSD) | < 20% | < 30% | > 50% |
| Matrix Effect Compensation | High | Moderate to Low | None |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | Variable |
| Confidence in Results | High | Moderate | Low |
Table 2: Expected Performance in Different Sample Matrices
| Matrix | Parameter | Deuterated Standard (PBO-d9) | Non-Deuterated Standard (Structural Analogue) |
| Simple Matrix (e.g., Water) | Accuracy | Excellent (90-110%) | Good (80-120%) |
| Precision | Excellent (<10% RSD) | Good (<15% RSD) | |
| Complex Matrix (e.g., Food, Biological Fluid) | Accuracy | Good (75-125%) | Moderate (60-140%) |
| Precision | Good (<20% RSD) | Moderate (<30% RSD) |
Experimental Protocols
A robust analytical method is crucial for obtaining reliable data. The following is a representative experimental protocol for a comparative study of deuterated and non-deuterated internal standards for the analysis of Piperonyl Butoxide in a food matrix by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Standards and Reagents
-
Piperonyl Butoxide (PBO) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of PBO reference standard and dissolve in 10 mL of methanol.
-
Deuterated PBO (PBO-d9) Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 1 mg of PBO-d9 and dissolve in 1 mL of methanol.[2]
-
Non-Deuterated Internal Standard (e.g., a structural analogue) Stock Solution (1000 µg/mL): Prepare in the same manner as the PBO stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions of PBO by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Working Solutions (50 ng/mL): Separately dilute the PBO-d9 and non-deuterated IS stock solutions with methanol.
Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For the deuterated standard experiment, add a known amount of the PBO-d9 working solution. For the non-deuterated standard experiment, add the same amount of the non-deuterated IS working solution.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor and product ion transitions for PBO, PBO-d9, and the non-deuterated internal standard.
Data Analysis
-
Construct separate calibration curves for the experiments using the deuterated and non-deuterated internal standards by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the amount of PBO in the samples using the respective calibration curves.
-
Calculate the accuracy (as percent recovery) and precision (as percent relative standard deviation) for each type of internal standard.
-
Evaluate the matrix effect by comparing the response of the analyte in the matrix extract to the response in a pure solvent.
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context of Piperonyl Butoxide, the following diagrams are provided.
Caption: Experimental workflow for the comparative study.
Piperonyl Butoxide is not only an analyte of interest but also a known inhibitor of cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of many xenobiotics, including pesticides. This inhibition is the basis of its synergistic effect. The metabolism of PBO itself also involves these enzymes.
Caption: Simplified metabolic pathway of Piperonyl Butoxide.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for the quantitative analysis of Piperonyl Butoxide has a profound impact on the quality of the resulting data. Experimental evidence strongly supports the superiority of deuterated standards, such as PBO-d9, in providing higher accuracy and precision, particularly in complex matrices. This is primarily due to their ability to more effectively compensate for matrix effects. While non-deuterated standards can be a viable option in some applications, they require more rigorous validation to ensure data reliability. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative PBO analysis, the use of a deuterated internal standard is the recommended approach.
References
Safety Operating Guide
Proper Disposal of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9, a deuterated derivative of a complex organic ether. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.
Immediate Safety and Handling Precautions
While specific hazard data for the deuterated form, this compound, is limited, the safety profile of its non-deuterated analogue, 2-(2-Butoxyethoxy)ethanol, indicates potential for eye and skin irritation. Chronic exposure may lead to more severe health effects, including potential damage to the liver and kidneys. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Segregate it from other waste streams, particularly from incompatible materials. As an ether, it is crucial to prevent contact with strong oxidizing agents.
2. Containerization:
-
Use a dedicated, chemically compatible, and clearly labeled waste container. The container must be in good condition and have a secure, leak-proof lid.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and date of accumulation.
3. Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and have secondary containment to manage potential spills.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or your contracted hazardous waste disposal company to schedule a pickup.
-
Provide them with accurate information about the chemical waste to ensure it is handled and transported correctly.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area thoroughly.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding the hazards and disposal considerations for the non-deuterated analogue, which should be considered as a proxy for the deuterated compound in the absence of specific data.
| Parameter | Value/Information | Source/Guideline |
| Primary Hazards | Eye and skin irritation. | Safety Data Sheets for 2-(2-Butoxyethoxy)ethanol |
| Potential Chronic Effects | Possible liver and kidney damage. | Safety Data Sheets for 2-(2-Butoxyethoxy)ethanol |
| Disposal Method | Licensed Hazardous Waste Disposal | General Laboratory Waste Guidelines |
| Prohibited Disposal | No drain or regular trash disposal. | General Laboratory Waste Guidelines |
| Waste Segregation | Separate from incompatible materials, especially oxidizers. | General Laboratory Waste Guidelines |
| Container Type | Chemically resistant, sealed, and clearly labeled. | General Laboratory Waste Guidelines |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
